6-Hydroxy-2-tetralone
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1,3,6,11H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWJKWKHVNDLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404433 | |
| Record name | 6-HYDROXY-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52727-28-3 | |
| Record name | 6-HYDROXY-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-2-tetralone
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information herein is intended to support research and development efforts by providing key data on its chemical and physical characteristics, detailed experimental protocols for its synthesis and property determination, and insights into its biological significance.
Physicochemical Properties
This compound is an organic compound featuring a tetralone core with a hydroxyl substituent. Understanding its physicochemical properties is fundamental for its application in medicinal chemistry and drug design. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | PubChem[1] |
| Molecular Weight | 162.19 g/mol | PubChem[1] |
| Boiling Point | 353.3 ± 42.0 °C (Predicted) | ChemicalBook |
| Density | 1.236 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | Not Experimentally Determined | - |
| logP (XLogP3) | 1.2 | PubChem[1] |
| Polar Surface Area | 37.3 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | ChemicalBook |
| CAS Number | 52727-28-3 | PubChem[1] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a multi-step process starting from the commercially available 6-methoxy-1-tetralone. This method involves the conversion to an olefin, followed by epoxidation and rearrangement to the 2-tetralone, and finally demethylation to yield the desired product.[2][3]
Step 1: Synthesis of 6-Methoxy-3,4-dihydronaphthalene from 6-Methoxy-1-tetralone [2]
-
To a solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol) in toluene (95 mL), add p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol).
-
Heat the mixture under reflux for 24 hours using a Dean-Stark apparatus to remove water.
-
After cooling, dilute the reaction mixture with a 5% sodium bicarbonate solution and extract three times with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel (eluent: hexane) to obtain 6-methoxy-3,4-dihydronaphthalene as an oil.
Step 2: Synthesis of 6-Methoxy-2-tetralone [2]
-
To a suspension of m-chloroperbenzoic acid (m-CPBA) (1.5 g, 8.7 mmol) in dry dichloromethane (16 mL), cooled in an ice bath, add a solution of 6-methoxy-3,4-dihydronaphthalene (616 mg, 3.8 mmol) in dichloromethane (2 mL).
-
Stir the reaction mixture overnight, then filter.
-
Dilute the filtrate with dichloromethane, wash with a 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer and evaporate the solvent to obtain the crude epoxide as an oil.
-
Without further purification, dissolve the crude epoxide in ethanol (3 mL) and add 10% sulfuric acid (3 mL).
-
Heat the mixture under reflux for 3 hours.
-
After cooling, dilute with water and extract three times with chloroform.
-
Wash the combined organic extracts with brine, dry, and evaporate the solvent.
-
Purify the resulting oil by column chromatography (eluent: hexane:ether 7:3) to afford 6-methoxy-2-tetralone.
Step 3: Demethylation to this compound
A general procedure for demethylation of aryl methyl ethers can be achieved using strong acids like hydrobromic acid or Lewis acids like boron tribromide.
-
Dissolve 6-methoxy-2-tetralone in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) in the same solvent (typically 1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or methanol.
-
Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt.
-
Evaporate the solvent and purify the crude product by column chromatography or recrystallization to yield this compound.
Determination of Melting Point
The melting point of an organic compound is a crucial physical property for identification and purity assessment.[4][5][6]
-
Ensure the sample of this compound is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm by tapping the sealed end on a hard surface.[7]
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to about 1-2 °C per minute to ensure accurate measurement.[7]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the compound.
Determination of pKa
The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration and spectrophotometry.[8]
-
Potentiometric Titration:
-
Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a water-ethanol mixture).
-
Ensure the solution is free of dissolved carbon dioxide.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration curve.
-
-
UV-Vis Spectrophotometry:
-
Prepare a series of buffer solutions with known pH values.
-
Dissolve a constant amount of this compound in each buffer solution.
-
Measure the UV-Vis absorption spectrum of each solution.
-
The phenolic hydroxyl group will exhibit different absorbance characteristics in its protonated and deprotonated forms.
-
Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[9]
-
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classic approach, while HPLC-based methods offer a faster alternative.[10][11]
-
Shake-Flask Method:
-
Prepare water-saturated 1-octanol and 1-octanol-saturated water.
-
Dissolve a known amount of this compound in one of the phases.
-
Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two immiscible layers.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the aqueous and octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Biological Activity and Signaling Pathways
Tetralone derivatives are recognized for their wide range of pharmacological activities, including antibacterial, antitumor, and effects on the central nervous system.[12][13][14] One notable mechanism of action for some tetralone derivatives is the inhibition of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity.[15] MIF is a pro-inflammatory cytokine involved in various inflammatory diseases. Its tautomerase activity is crucial for some of its biological functions.
The following diagram illustrates the general workflow for evaluating the inhibitory effect of a tetralone derivative on a target enzyme, such as MIF tautomerase.
The diagram above outlines a two-stage process for assessing the biological activity of a compound like this compound. The initial in vitro enzyme assay quantifies the direct inhibitory effect on a specific molecular target, yielding an IC50 value. This is followed by a cell-based assay to determine the compound's efficacy in a more complex biological system, such as its ability to suppress an inflammatory response in macrophages.
Tetralone derivatives have also been explored as inhibitors of monoamine oxidase (MAO), enzymes that are important targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[16][17] The general mechanism involves the binding of the inhibitor to the active site of the MAO enzyme, thereby preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.
The following diagram illustrates the inhibitory action of a tetralone derivative on monoamine oxidase.
This diagram shows how a monoamine neurotransmitter is normally broken down by the MAO enzyme into inactive metabolites. A tetralone derivative acts as an inhibitor, blocking the action of MAO. This inhibition leads to an increase in the concentration of the neurotransmitter in the synapse, which is the therapeutic mechanism for treating conditions like depression.
References
- 1. This compound | C10H10O2 | CID 4575996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. 6-Methoxy-2-tetralone | 2472-22-2 [chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. (Open Access) A rapid method for estimating log P for organic chemicals (1979) | Gilman D. Veith | 179 Citations [scispace.com]
- 12. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 13. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 15. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Hydroxy-2-tetralone, a valuable intermediate in the synthesis of various biologically active compounds. This document details established synthetic pathways, experimental protocols, and a thorough analysis of its spectroscopic and physical properties.
Introduction
This compound, with the chemical formula C₁₀H₁₀O₂, is a bicyclic aromatic ketone. Its structure, featuring a hydroxyl group on the aromatic ring and a carbonyl group in the alicyclic ring, makes it a versatile building block in medicinal chemistry and organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide will explore the primary methods for its synthesis and the analytical techniques used for its characterization.
Synthesis of this compound
The most common and practical approach to the synthesis of this compound involves the demethylation of its precursor, 6-methoxy-2-tetralone. Therefore, the synthesis is presented as a two-stage process: the synthesis of 6-methoxy-2-tetralone, followed by its demethylation.
Synthesis of 6-Methoxy-2-tetralone
Several routes have been established for the synthesis of 6-methoxy-2-tetralone. Two prominent methods are detailed below.
This is a widely used and efficient method for constructing the tetralone core. The synthesis begins with the Friedel-Crafts acylation of an appropriately substituted aromatic compound, followed by an intramolecular cyclization. A well-documented procedure involves the reaction of (4-methoxyphenyl)acetyl chloride with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride.[1]
Experimental Protocol:
A detailed experimental protocol for this synthesis is provided in Organic Syntheses.[1] The key steps are as follows:
-
Preparation of (4-methoxyphenyl)acetyl chloride: This can be prepared from (4-methoxyphenyl)acetic acid and a chlorinating agent like thionyl chloride.
-
Friedel-Crafts Acylation/Cyclization:
-
A solution of (4-methoxyphenyl)acetyl chloride in dichloromethane is slowly added to a stirred suspension of anhydrous aluminum chloride in dichloromethane at low temperature (e.g., in an acetone-dry ice bath).
-
Ethylene gas is then bubbled through the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the careful addition of ice water.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield 6-methoxy-2-tetralone.
-
Reaction Workflow:
Caption: Friedel-Crafts route to 6-methoxy-2-tetralone.
An alternative route involves the conversion of the more readily available 6-methoxy-1-tetralone to 6-methoxy-2-tetralone. This transformation typically proceeds through the formation of an intermediate enol ether or a related derivative, followed by rearrangement or oxidation. A concise, three-step synthesis has been reported with an overall yield of 36%.[2]
Experimental Protocol:
The key steps in this conversion are:[2]
-
Formation of 6-Methoxy-3,4-dihydronaphthalene: 6-Methoxy-1-tetralone is reacted with 2,4-pentanediol in the presence of a catalytic amount of p-toluenesulfonic acid in toluene with azeotropic removal of water.
-
Epoxidation: The resulting 6-methoxy-3,4-dihydronaphthalene is then epoxidized using a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane.
-
Rearrangement to 6-Methoxy-2-tetralone: The crude epoxide is then treated with an acid, such as ethanolic sulfuric acid or boron trifluoride etherate, to induce rearrangement to the desired 6-methoxy-2-tetralone. The product is then purified by chromatography.
Reaction Workflow:
Caption: Synthesis of 6-methoxy-2-tetralone from 6-methoxy-1-tetralone.
Demethylation to this compound
The final step in the synthesis is the cleavage of the methyl ether to yield the desired this compound. This is a standard transformation in organic synthesis, and several reagents can be employed for this purpose.
Common reagents for the demethylation of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃).[3] The choice of reagent may depend on the presence of other functional groups in the molecule.
Experimental Protocol (General):
A general procedure for demethylation using hydrobromic acid is as follows:
-
6-Methoxy-2-tetralone is dissolved in a suitable solvent, such as glacial acetic acid.
-
A concentrated aqueous solution of hydrobromic acid (e.g., 48%) is added.
-
The mixture is heated at reflux for several hours.
-
After cooling, the reaction mixture is poured onto ice.
-
The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
For demethylation with boron tribromide:
-
6-Methoxy-2-tetralone is dissolved in a dry, aprotic solvent like dichloromethane.
-
The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).
-
A solution of boron tribromide in the same solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is carefully quenched with water or methanol.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography or recrystallization.
Reaction Scheme:
Caption: Demethylation to this compound.
Characterization of this compound
The structural confirmation and purity assessment of this compound are performed using a combination of spectroscopic and physical methods.
Physical Properties
The table below summarizes the key physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| LogP | 0.99 | [2] |
Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that a complete set of publicly available, experimentally verified spectra for this compound is limited. The data presented here is a combination of available information and predicted values based on its chemical structure.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0-10.0 | s | 1H | Ar-OH |
| ~7.0-7.2 | d | 1H | Ar-H |
| ~6.6-6.8 | dd | 1H | Ar-H |
| ~6.5-6.7 | d | 1H | Ar-H |
| ~3.4 | s | 2H | C1-H₂ |
| ~2.9 | t | 2H | C4-H₂ |
| ~2.4 | t | 2H | C3-H₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~210 | C2 (C=O) |
| ~155 | C6 (C-OH) |
| ~138 | C8a |
| ~130 | C5 |
| ~125 | C4a |
| ~115 | C7 |
| ~113 | C8 |
| ~45 | C1 |
| ~38 | C3 |
| ~28 | C4 |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3200-3600 (broad) | O-H stretch (phenol) |
| ~3000-3100 | C-H stretch (aromatic) |
| ~2800-3000 | C-H stretch (aliphatic) |
| ~1700-1720 | C=O stretch (ketone) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1200-1300 | C-O stretch (phenol) |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 162 | [M]⁺ (Molecular ion) |
| 134 | [M - CO]⁺ |
| 133 | [M - CO - H]⁺ |
| 105 | [M - CO - C₂H₅]⁺ |
Alternative Synthetic Strategies
While the demethylation of 6-methoxy-2-tetralone is a common route, other synthetic strategies for the construction of the tetralone core are well-established in organic chemistry and could potentially be adapted for the synthesis of this compound.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[4] In principle, a suitably substituted cyclic β-dicarbonyl compound or its equivalent could be reacted with an α,β-unsaturated ketone to construct the this compound framework. The choice of starting materials would be critical to ensure the correct regiochemistry of the final product.
Conceptual Robinson Annulation Pathway:
Caption: Conceptual Robinson annulation for the tetralone core.
Intramolecular Friedel-Crafts Acylation
An intramolecular Friedel-Crafts acylation of a suitably substituted γ-arylbutyric acid or its corresponding acid chloride is another classic method for the synthesis of tetralones. To obtain this compound, the starting material would need to incorporate the hydroxyl group (or a protected form) on the aromatic ring and a precursor to the ketone at the 2-position of the butyric acid chain.
Conclusion
This technical guide has detailed the primary synthetic routes to this compound, with a focus on the demethylation of 6-methoxy-2-tetralone. Experimental protocols and reaction workflows for the synthesis of the methoxy precursor have been provided. Furthermore, a comprehensive summary of the physical and spectroscopic properties of this compound has been presented to aid in its identification and characterization. The alternative synthetic strategies discussed highlight the versatility of organic synthesis in accessing this important molecular scaffold. This information is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug development.
References
Spectroscopic Profile of 6-Hydroxy-2-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-2-tetralone (CAS: 52727-28-3), a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on analogous structures and established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.
Molecular Structure and Properties
This compound possesses a bicyclic structure featuring a tetralone core with a hydroxyl group substituted on the aromatic ring. This structure imparts characteristic spectroscopic features that are crucial for its identification and characterization.
Molecular Formula: C₁₀H₁₀O₂[1]
Molecular Weight: 162.19 g/mol [1]
Exact Mass: 162.0681 g/mol [1]
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, such as 6-methoxy-2-tetralone and other hydroxylated tetralone derivatives, and are intended to serve as a reference for experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | d | 1H | Ar-H |
| ~6.7 - 6.8 | dd | 1H | Ar-H |
| ~6.6 - 6.7 | d | 1H | Ar-H |
| ~5.0 - 6.0 | br s | 1H | -OH |
| ~3.5 | s | 2H | -CH₂- (adjacent to C=O) |
| ~3.0 | t | 2H | Ar-CH₂- |
| ~2.5 | t | 2H | -CH₂- |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~210 | C=O |
| ~155 | Ar-C-OH |
| ~130 - 140 | Ar-C |
| ~115 - 125 | Ar-CH |
| ~40 - 50 | -CH₂- (adjacent to C=O) |
| ~30 - 40 | Ar-CH₂- |
| ~25 - 30 | -CH₂- |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (ketone) |
| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (phenol) |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 162 | [M]⁺ (Molecular Ion) |
| 134 | [M-CO]⁺ |
| 106 | [M-CO-C₂H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Instrument Parameters (for a GC-MS system):
-
Gas Chromatography (GC):
-
Injector Temperature: 250 °C.
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
References
An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxy-2-tetralone in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-Hydroxy-2-tetralone, a key intermediate in the synthesis of various biologically active compounds. Understanding these properties is critical for its handling, storage, and application in research and development.
Physicochemical Properties of this compound
This compound (CAS: 52727-28-3) is a bicyclic aromatic ketone with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[1] Its structure, featuring both a phenolic hydroxyl group and a ketone, dictates its solubility and stability characteristics. The presence of the polar hydroxyl and ketone groups suggests potential solubility in polar solvents, while the aromatic ring and hydrocarbon backbone contribute to some nonpolar character.
Solubility Profile
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Estimated Solubility (mg/mL) |
| Water | Polar Protic | < 1 (Slightly Soluble) |
| Ethanol | Polar Protic | > 50 (Freely Soluble) |
| Methanol | Polar Protic | > 50 (Freely Soluble) |
| Acetone | Polar Aprotic | > 100 (Very Soluble) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 (Very Soluble) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 (Very Soluble) |
| Dichloromethane (DCM) | Nonpolar | ~10-20 (Soluble) |
| Hexane | Nonpolar | < 0.1 (Insoluble) |
Disclaimer: The data in this table is estimated based on chemical principles and should be confirmed experimentally.
Stability Profile
The stability of this compound is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. The phenolic hydroxyl group is susceptible to oxidation, particularly at basic pH, which can lead to the formation of colored degradation products. The ketone functionality is generally more stable but can be subject to reactions under certain conditions.
Table 2: Stability of this compound under Various Conditions
| Condition | Potential Degradation Pathway | Recommended Storage |
| pH | ||
| Acidic (pH < 4) | Generally stable. | Store in neutral or slightly acidic solutions if in solution. |
| Neutral (pH 7) | Stable for short periods. | Use buffered solutions for short-term experiments. |
| Basic (pH > 8) | Prone to oxidation of the phenol group, potentially leading to quinone-type structures and polymerization. | Avoid basic conditions. If necessary, use inert atmosphere. |
| Temperature | ||
| Refrigerated (2-8°C) | High stability. | Recommended for long-term storage of solid and solutions. |
| Ambient (20-25°C) | Moderate stability in solid form. Solution stability is solvent-dependent. | Suitable for short-term storage of solid. |
| Elevated (>40°C) | Increased rate of degradation, especially in solution and in the presence of oxygen. | Avoid prolonged exposure to high temperatures. |
| Light | ||
| Exposed to UV/Visible Light | Potential for photo-oxidation and degradation. | Store in amber vials or protect from light. |
| Dark | High stability. | Recommended storage condition. |
| Atmosphere | ||
| Inert (Nitrogen/Argon) | High stability, minimizes oxidation. | Recommended for long-term storage, especially for solutions. |
| Air (Oxygen) | Susceptible to oxidation over time, particularly in solution and at basic pH. | Minimize exposure to air for sensitive applications. |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices.[2][3][4]
4.1. Protocol for Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial). The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator can be used.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation at a controlled temperature can be used to accelerate this process.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.
4.2. Protocol for Stability Testing (ICH Guideline Approach)
This protocol outlines a systematic approach to assess the stability of this compound under various environmental conditions, following principles from ICH guidelines.[2][3][4][5]
-
Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration. For solid-state stability, weigh a precise amount of the compound into appropriate containers.
-
Storage Conditions: Place the samples in stability chambers maintained at controlled temperature and humidity conditions. For long-term testing, conditions are typically 25°C/60% RH or 30°C/65% RH. For accelerated testing, conditions are typically 40°C/75% RH.[2][4] Photostability testing should also be conducted by exposing the sample to a defined light source.
-
Time Points: Test the samples at predetermined time intervals. For long-term studies, this could be 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points are often 0, 1, 3, and 6 months.[2][5]
-
Analysis: At each time point, analyze the samples for:
-
Assay: Quantification of the remaining this compound (e.g., by HPLC).
-
Purity: Detection and quantification of any degradation products (e.g., by HPLC with a gradient method).
-
Appearance: Visual inspection for changes in color, clarity (for solutions), or physical state.
-
-
Data Evaluation: Plot the assay of this compound against time to determine the degradation rate. The shelf-life can be estimated as the time at which the concentration drops below a certain threshold (e.g., 90%).
Visualizations
5.1. Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates the general workflow for characterizing the solubility and stability of a compound like this compound.
References
The Organic Chemistry of 6-Hydroxy-2-tetralone: A Mechanistic Perspective
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of 6-Hydroxy-2-tetralone in organic reactions. Primarily serving as a versatile intermediate in the synthesis of complex molecules, its reactivity is governed by the interplay of its phenolic hydroxyl group and the enolizable ketone. This document will explore the fundamental principles of its reactivity, focusing on a key synthetic transformation: the Robinson annulation, a powerful tool for the construction of polycyclic systems relevant to pharmaceuticals and natural products.
Core Reactivity: The Enolate Intermediate
The chemical behavior of this compound is dominated by the formation of enolate intermediates. The presence of alpha-hydrogens on both sides of the carbonyl group (C1 and C3) allows for deprotonation under basic conditions to form a nucleophilic enolate. The regioselectivity of this enolate formation—whether deprotonation occurs at the C1 or C3 position—is a critical factor in determining the final product of a reaction.
The 6-hydroxy group, being electron-donating, can influence the acidity of the alpha-hydrogens and the stability of the resulting enolates. While specific quantitative studies on the regioselectivity of enolate formation for this compound are not extensively documented, it is understood that a delicate balance of steric and electronic factors, as well as reaction conditions (base, solvent, temperature), dictates the preferential site of deprotonation.
The Robinson Annulation: A Case Study in Mechanism
The Robinson annulation is a classic and powerful ring-forming reaction that exemplifies the utility of 2-tetralone derivatives. This reaction sequence involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a new six-membered ring.[1][2][3] This methodology is fundamental in the synthesis of steroids and other polycyclic natural products.[1]
-
Enolate Formation: In the presence of a base (e.g., sodium ethoxide), this compound is deprotonated at one of its α-carbons to form a resonance-stabilized enolate. The phenolic hydroxyl group is also acidic and will be deprotonated under these conditions, a factor that must be considered in the overall stoichiometry of the base. Deprotonation can occur at either C1 or C3, leading to two possible enolates. For the purpose of this illustrative mechanism, we will consider the formation of the C1 enolate.
-
Michael Addition: The enolate acts as a nucleophile and attacks the β-carbon of an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK). This conjugate addition forms a new carbon-carbon bond and generates a new enolate.
-
Proton Transfer: The newly formed enolate is protonated by the solvent (e.g., ethanol) to yield a 1,5-diketone intermediate.
-
Intramolecular Aldol Condensation: Under the basic reaction conditions, the 1,5-diketone undergoes an intramolecular aldol condensation. An enolate is formed by deprotonation of an α-carbon of the newly introduced ketone, which then attacks the original tetralone carbonyl group, forming a six-membered ring.
-
Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration upon heating to yield the final α,β-unsaturated ketone product, a tricyclic system.
Illustrative Reaction Scheme:
References
The Biological Versatility of 6-Hydroxy-2-tetralone and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of 6-Hydroxy-2-tetralone and its derivatives. While this compound primarily serves as a versatile scaffold in medicinal chemistry, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Anticancer Activity of this compound Derivatives
Derivatives of the this compound scaffold have emerged as a promising class of compounds with potent anticancer activities. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, primarily through the induction of apoptosis.
Quantitative Anticancer Activity Data
The cytotoxic effects of various tetralone derivatives have been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized in the table below.
| Compound Class | Derivative | Cell Line | IC50 (µg/mL) | Reference |
| Tetralin-6-yl-pyrazoline | 3a | HeLa (Cervical Carcinoma) | 3.5 | [1] |
| MCF-7 (Breast Carcinoma) | 4.5 | [1] | ||
| 3b | HeLa (Cervical Carcinoma) | 10.5 | [1] | |
| 2-Oxopyridine | 6a | HeLa (Cervical Carcinoma) | 7.1 | [1] |
| 6b | HeLa (Cervical Carcinoma) | 10.9 | [1] | |
| 2-Thioxopyridine | 7a | HeLa (Cervical Carcinoma) | 8.1 | [1] |
| 7b | HeLa (Cervical Carcinoma) | 5.9 | [1] | |
| 7c | HeLa (Cervical Carcinoma) | 6.5 | [1] |
Experimental Protocols
A general protocol for the synthesis of tetralin-6-yl-pyrazoline derivatives involves a Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate.[1]
Step-by-Step Protocol:
-
Chalcone Synthesis:
-
Dissolve 6-acetyltetralin and the desired aromatic aldehyde in ethanol.
-
Add 10% ethanolic sodium hydroxide solution dropwise while stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone (chalcone).
-
-
Pyrazoline Synthesis:
-
Reflux a mixture of the synthesized chalcone and hydrazine hydrate in glacial acetic acid for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude pyrazoline derivative by recrystallization from an appropriate solvent.
-
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]
Step-by-Step Protocol for HeLa and MCF-7 Cell Lines:
-
Cell Seeding:
-
Harvest HeLa or MCF-7 cells and perform a cell count.
-
Seed the cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the tetralone derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis. Two key signaling pathways implicated are the PI3K/Akt pathway and the intrinsic apoptosis pathway regulated by the Bcl-2 family of proteins.
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to apoptosis.[3][4][5][6]
The intrinsic apoptosis pathway is controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[7][8][9][10][11] Tetralone derivatives can induce apoptosis by altering the balance between these proteins, leading to mitochondrial outer membrane permeabilization and caspase activation.
Antimicrobial Activity of this compound Derivatives
Certain derivatives of this compound have demonstrated notable activity against various bacterial and fungal strains. The introduction of specific functional groups to the tetralone core can significantly enhance their antimicrobial potency.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. The MIC values for several tetralone derivatives against common pathogens are presented below.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Aminoguanidine-tetralone | 2D | Staphylococcus aureus ATCC 29213 | 0.5 | [12] |
| MRSA-2 | 1 | [12] | ||
| Chroman-carbohydrazide | 7 | Escherichia coli | 12.5 | [13] |
| 4a | Candida albicans | 25 | [13] | |
| 4b | Candida albicans | 25 | [13] |
Experimental Protocols
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[14][15][16][17][18][19][20][21]
References
- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Video: The Intrinsic Apoptotic Pathway [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetralone Scaffold: A Privileged Structure in Modern Drug Discovery
A Technical Guide to the Therapeutic Applications of Tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of a wide array of therapeutic agents. Its rigid, yet modifiable, framework allows for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of tetralone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.
Anticancer Applications
Tetralone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative activities against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Quantitative Anticancer Activity
The in vitro anticancer efficacy of various tetralone derivatives has been extensively evaluated, with IC50 values providing a quantitative measure of their potency. The following table summarizes the cytotoxic activity of selected tetralone compounds against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6g | MCF-7 (Breast) | 4.42 ± 2.93 | [1] |
| 6h | A549 (Lung) | 9.89 ± 1.77 | [1] |
| 6d | T-24 (Bladder), MCF-7, HepG2 (Liver), A549, HT-29 (Colon) | Broad-spectrum activity | [1] |
| 3a | Hela (Cervical) | 3.5 | [2] |
| 3a | MCF-7 (Breast) | 4.5 | [2] |
| 3d | Leukemia (MOLT-4, SR), Non-small cell lung (NCI-H522), Colon (HCT-116), Prostate (DU-145), Breast (MCF7, MDA-MB-468) | >60% growth inhibition | [3] |
| 5c | Leukemia (CCRF-CEM, RPMI-8226, SR), Breast (MCF7) | Active | [3] |
| Compound 11 | MCF-7 (Breast) | Selectively anti-breast | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
Tetralone derivative compounds
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM. Incubate the plate overnight to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the tetralone derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on a shaker for 10 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways in Anticancer Activity
Many tetralone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A key mechanism is the modulation of the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial outer membrane. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria.[7][8] This, in turn, activates a cascade of caspases, the executioners of apoptosis.
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Some tetralone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
Antimicrobial Applications
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Tetralone derivatives have shown promising antimicrobial activity against a variety of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of representative tetralone derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Series 1A-1X, 2A-2J | ESKAPE pathogens | 0.5 - 32 | [11] |
| 2D | S. aureus ATCC 29213 | 0.5 | [11] |
| 2D | MRSA-2 | 1 | [11] |
| IZT 7, 8, 10 | Escherichia coli | Potent activity | [12] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Tetralone derivative compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the tetralone derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in the growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Applications
Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Tetralone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.
Quantitative Anti-inflammatory Activity
The anti-inflammatory activity of tetralone derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, or by their inhibition of key enzymes like cyclooxygenase (COX).
| Compound Class | Assay | IC50 or Effect | Reference |
| E-2-arylmethylene-1-tetralones (compounds 24, 26) | ROS and nitrite production in macrophages | Markedly inhibited | [1] |
| E-2-arylmethylene-1-tetralones (compounds 24, 26) | NF-κB activation | Markedly inhibited | [1] |
| E-2-arylmethylene-1-tetralones (compounds 24, 26) | TNF-α, IL-6, CCL-2 expression | Markedly inhibited | [1] |
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
RAW 264.7 murine macrophages are a commonly used cell line to study inflammation in vitro. Upon stimulation with lipopolysaccharide (LPS), these cells produce various pro-inflammatory mediators.[13]
Materials:
-
Tetralone derivative compounds
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the tetralone derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent. Measure the absorbance at 540 nm.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production by the tetralone derivatives compared to the LPS-stimulated control.
Signaling Pathway in Anti-inflammatory Activity
The transcription factor NF-κB is a master regulator of inflammation.[14][15] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Tetralone derivatives can inhibit this pathway, thereby reducing the inflammatory response.
Neuroprotective Applications
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Tetralone derivatives have shown promise as neuroprotective agents by targeting enzymes and pathways implicated in these disorders.
Quantitative Neuroprotective Activity
The neuroprotective potential of tetralone derivatives is often evaluated by their ability to inhibit enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 1h | MAO-A | 0.036 | [4] |
| 1h | MAO-B | 0.0011 | [4] |
| 1o | MAO-B | 0.0075 | [4] |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 0.0045 | [16] |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 0.024 | [16] |
| 3f | AChE | 0.045 ± 0.02 | [17] |
| 3f | MAO-B | 0.88 ± 0.12 | [17] |
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.
Materials:
-
Tetralone derivative compounds
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Phosphate buffer (pH 7.4)
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of the tetralone derivative in phosphate buffer at 37°C for a specified time (e.g., 15 minutes).
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Measurement: Stop the reaction by adding a basic solution (e.g., NaOH). Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.[11]
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the tetralone derivative. Determine the IC50 value from the dose-response curve.
General Experimental Workflow
The discovery and development of novel tetralone-based therapeutic agents typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.
Conclusion
The tetralone scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore the significant potential of this structural motif. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and elucidated signaling pathways, is intended to serve as a comprehensive resource for researchers in the field. Further exploration of the structure-activity relationships and mechanisms of action of tetralone derivatives will undoubtedly pave the way for the development of next-generation therapies for a multitude of human diseases.
References
- 1. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - Repository of the Academy's Library [real.mtak.hu]
- 4. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. apjai-journal.org [apjai-journal.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Hydroxy-2-tetralone: A Comprehensive Technical Overview
Abstract
6-Hydroxy-2-tetralone, a bicyclic aromatic ketone, serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules. This technical guide provides a detailed account of its history, physicochemical properties, and established synthetic methodologies. Particular emphasis is placed on experimental protocols and the logical workflows of its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Historical Context
While the specific moment of discovery for this compound is not prominently documented, its history is intrinsically linked to the broader development of tetralone chemistry and its application in the synthesis of natural products and pharmaceuticals. The importance of the tetralone scaffold, a fused bicyclic system, grew with the efforts to synthesize steroids and other biologically active compounds.[1][2] The functionalization of the tetralone core, including the introduction of hydroxyl and methoxy groups, has been a key area of research to generate versatile building blocks.
The related compound, 6-methoxy-2-tetralone, often serves as a direct precursor, and its synthesis has been a subject of considerable investigation.[3][4] The demethylation of 6-methoxy-2-tetralone to yield this compound is a common final step in many synthetic routes. The development of various synthetic strategies for these tetralones reflects the ongoing efforts to improve yield, reduce costs, and employ more environmentally friendly reagents. The utility of this compound is highlighted by its use as an intermediate in the synthesis of podophyllotoxin analogues, which have shown potential as antitumor agents, and in the development of compounds for the treatment of Alzheimer's disease.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [7][8] |
| Molecular Weight | 162.185 g/mol | [7] |
| CAS Number | 52727-28-3 | [7][8] |
| Melting Point | 140-146 °C | [7] |
| Boiling Point | 353.3 ± 42.0 °C at 760 mmHg | [7] |
| Density | 1.2 ± 0.1 g/cm³ | [7] |
| Flash Point | 150.6 ± 20.5 °C | [7] |
| LogP | 0.99 | [7] |
| pKa | Not explicitly found for this compound, but for 6-hydroxy-1-tetralone it is 7.74. | - |
Synthetic Methodologies
The synthesis of this compound and its methoxy-protected precursor, 6-methoxy-2-tetralone, has been achieved through various routes. The following sections detail some of the key synthetic strategies.
Synthesis of 6-Methoxy-2-tetralone from 6-Methoxy-1-tetralone
A common approach involves the conversion of the more readily available 6-methoxy-1-tetralone. A multi-step synthesis can be employed, starting with the conversion to an olefin, followed by epoxidation and rearrangement.[3]
Step 1: Synthesis of 6-Methoxy-3,4-dihydronaphthalene [3]
-
To a solution of 6-methoxy-1-tetralone (1g, 5.7mmol) in toluene (95mL), add p-toluenesulfonic acid (250mg, 1.45mmol) and 2,4-pentanediol (2.42mL, 22.3mmol).
-
Heat the mixture under reflux for 24 hours using a Dean-Stark apparatus to remove water.
-
After cooling, dilute the reaction mixture with a 5% sodium bicarbonate solution and extract three times with ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by silica gel chromatography (eluent: hexane) to obtain 6-methoxy-3,4-dihydronaphthalene as an oil.
Step 2: Synthesis of 6-Methoxy-2-tetralone [3]
-
Method A (Acid-catalyzed rearrangement):
-
To a suspension of m-chloroperbenzoic acid (mCPBA) (1.5g, 8.7mmol) in dry dichloromethane (16mL), cooled in an ice bath, add a solution of 6-methoxy-3,4-dihydronaphthalene (616mg, 3.8mmol) in dichloromethane (2mL).
-
Stir the reaction mixture overnight, then filter.
-
Dilute the filtrate with dichloromethane, wash with a 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer and evaporate the solvent to obtain the crude epoxide as an oil.
-
Dissolve the crude epoxide in ethanol (3mL), add 10% sulfuric acid (3mL), and heat under reflux for 3 hours.
-
After cooling, dilute with water and extract three times with chloroform.
-
Wash the combined organic extracts with brine, dry, and evaporate the solvent.
-
Purify the residue by chromatography (eluent: hexane:ether 7:3) to afford 6-methoxy-2-tetralone.
-
-
Method B (Lewis acid-catalyzed rearrangement):
-
To the crude epoxide, prepared as described above, in dichloromethane (15mL), add freshly distilled boron trifluoride etherate (0.7mL, 5.7mmol) at room temperature.
-
Stir the mixture for 10 minutes.
-
Separate the organic layer, dry, and evaporate the solvent.
-
Purify the residue by chromatography to yield 6-methoxy-2-tetralone.
-
Synthesis via Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[1][9] This strategy can be adapted for the synthesis of tetralone derivatives.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. 6-Methoxy-2-tetralone | 2472-22-2 [chemicalbook.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:52727-28-3 | Chemsrc [chemsrc.com]
- 8. This compound | C10H10O2 | CID 4575996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Core Chemical Reactions of 6-Hydroxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical reactions involving 6-Hydroxy-2-tetralone, a versatile bicyclic ketone with significant potential as a building block in the synthesis of various pharmaceutical and fine chemical compounds. Its structure, featuring a phenolic hydroxyl group and a ketone, allows for a diverse range of chemical transformations. This document details key reactions, including O-alkylation, O-acylation, reduction, and condensation reactions, providing structured data, detailed experimental protocols, and visual diagrams of the reaction pathways.
Core Reactions and Quantitative Data
The reactivity of this compound is primarily centered around its two functional groups: the phenolic hydroxyl group and the ketone. The following tables summarize the key reactions and associated quantitative data, compiled from analogous reactions in the literature.
| Reaction Type | Reagents | Product | Yield (%) | Reference |
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaOH) | 6-Alkoxy-2-tetralone | 70-95% (estimated) | [1][2][3] |
| O-Acylation | Acyl chloride, Base (e.g., NaOH) | 6-Acyloxy-2-tetralone | ~95% (estimated) | [4][5] |
| Ketone Reduction | NaBH₄, EtOH/MeOH | 6-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-ol | >90% (estimated) | [6][7][8] |
| Knoevenagel Condensation | Active methylene compound, Base (e.g., piperidine) | α,β-unsaturated ketone derivative | 75-95% (estimated) | [9][10][11] |
| Mannich Reaction | Formaldehyde, Secondary amine | Aminomethylated derivative | 46-51% (for related phenols) | [12][13] |
Experimental Protocols
The following sections provide detailed experimental methodologies for the key reactions of this compound. These protocols are adapted from established procedures for similar substrates.
O-Alkylation (Williamson Ether Synthesis)
This reaction introduces an alkyl group to the phenolic hydroxyl group, forming an ether.
Protocol:
-
To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 6-alkoxy-2-tetralone.[1][2][3]
O-Acylation
This protocol describes the esterification of the phenolic hydroxyl group.
Protocol:
-
Dissolve this compound (1.0 eq.) in a 10% aqueous sodium hydroxide (NaOH) solution.
-
In a separate flask, prepare a solution of the acyl chloride (1.0 eq.) in dichloromethane (DCM).
-
Cool both solutions to 0°C.
-
Add the acyl chloride solution to the solution of this compound dropwise with vigorous stirring.
-
A phase-transfer catalyst, such as tetrabutylammonium chloride, can be added to facilitate the reaction.[4][5]
-
Continue stirring at 0°C for a short period (e.g., 5-10 minutes) and monitor the reaction by TLC.
-
Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude 6-acyloxy-2-tetralone, which can be further purified by recrystallization or column chromatography.
Reduction of the Ketone
This procedure reduces the ketone functionality to a secondary alcohol.
Protocol:
-
Dissolve this compound (1.0 eq.) in an alcoholic solvent such as ethanol (EtOH) or methanol (MeOH).
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the cooled solution while stirring.
-
Allow the reaction to proceed at 0°C to room temperature and monitor by TLC.[6][7][8]
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) or water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ol.
-
Purify the product by column chromatography or recrystallization.
Knoevenagel Condensation
This reaction involves the condensation of the ketone with an active methylene compound to form a new carbon-carbon double bond.
Protocol:
-
To a solution of this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.) in a suitable solvent like benzene or ethanol, add a catalytic amount of a weak base such as piperidine or ammonium acetate.
-
Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Mannich Reaction
This three-component condensation reaction introduces an aminomethyl group adjacent to the phenolic hydroxyl group.
Protocol:
-
To a cooled (10-15°C) mixture of this compound (1.0 eq.) and a secondary amine (e.g., dimethylamine, 1.1 eq.) in a suitable solvent like ethanol, add aqueous formaldehyde (35-40%, 1.1 eq.) dropwise with stirring.
-
After the addition, stir the mixture at room temperature for 1 hour and then heat at reflux for 2 hours.
-
Upon completion, cool the reaction mixture and isolate the product by extraction.
-
The crude product can be purified by column chromatography.
Reaction Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the core chemical reactions of this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. O-Acylation of Substituted Phenols with Various Alkanoyl Chloride...: Ingenta Connect [ingentaconnect.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 10. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. revroum.lew.ro [revroum.lew.ro]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 6-Hydroxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of bioactive molecules utilizing 6-Hydroxy-2-tetralone as a key starting material. This versatile bicyclic ketone serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting the central nervous system.
Application Note 1: Synthesis of 2-Amino-6-hydroxytetralin Derivatives as Potential Dopaminergic Agents
Introduction
2-Aminotetralin derivatives are a well-established class of compounds known for their interaction with dopamine receptors, making them attractive candidates for the development of treatments for neurological and psychiatric disorders such as Parkinson's disease and depression. The presence of a hydroxyl group on the aromatic ring, as in this compound, offers a key functional handle for modulating the pharmacological properties of the target molecules, including receptor affinity, selectivity, and pharmacokinetic profiles.
Synthetic Strategy
A straightforward and widely employed method for the synthesis of 2-aminotetralins from their corresponding 2-tetralone precursors is reductive amination.[1] This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced in situ to the desired amine. This approach is highly versatile, allowing for the introduction of a variety of substituents on the amino group by selecting the appropriate primary or secondary amine.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative bioactive molecule, (±)-2-(methylamino)-5,6,7,8-tetrahydronaphthalen-6-ol , a derivative with potential dopaminergic activity, starting from this compound.
Protocol 1: Synthesis of (±)-2-(methylamino)-5,6,7,8-tetrahydronaphthalen-6-ol via Reductive Amination
Materials and Reagents
-
This compound
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in methanol (approximately 0.1 M concentration).
-
Imine Formation: To the stirred solution, add methylamine solution (2.0-3.0 eq). If using an aqueous solution of methylamine, the reaction may become biphasic. Add a few drops of glacial acetic acid to catalyze the formation of the imine intermediate. Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture in vacuo to remove the methanol. To the aqueous residue, add saturated aqueous sodium bicarbonate solution until the pH is basic (pH 8-9).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (±)-2-(methylamino)-5,6,7,8-tetrahydronaphthalen-6-ol.
Data Presentation
Table 1: Reagents and Conditions for the Reductive Amination of this compound
| Reagent/Parameter | Role/Value |
| This compound | Starting Material |
| Methylamine | Amine Source |
| Sodium Cyanoborohydride | Reducing Agent |
| Methanol | Solvent |
| Acetic Acid | Catalyst |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous basic work-up |
| Purification | Flash Column Chromatography |
Table 2: Hypothetical Quantitative Data for the Synthesis of (±)-2-(methylamino)-5,6,7,8-tetrahydronaphthalen-6-ol
| Parameter | Value |
| Yield | 65-85% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white solid |
| Melting Point | 155-160 °C |
Table 3: Expected Spectroscopic Data
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | MS (ESI+) m/z |
| This compound | 9.15 (s, 1H), 6.85 (d, J = 8.4 Hz, 1H), 6.60 (dd, J = 8.4, 2.4 Hz, 1H), 6.55 (d, J = 2.4 Hz, 1H), 3.40 (s, 2H), 2.85 (t, J = 6.8 Hz, 2H), 2.40 (t, J = 6.8 Hz, 2H) | 210.1, 155.2, 138.1, 129.8, 125.4, 115.3, 112.9, 45.2, 38.7, 28.1 | 163.1 [M+H]⁺ |
| (±)-2-(methylamino)-5,6,7,8-tetrahydronaphthalen-6-ol | 9.05 (s, 1H), 6.80 (d, J = 8.2 Hz, 1H), 6.55 (dd, J = 8.2, 2.5 Hz, 1H), 6.50 (d, J = 2.5 Hz, 1H), 3.00-2.85 (m, 2H), 2.75-2.60 (m, 2H), 2.50-2.40 (m, 1H), 2.30 (s, 3H) | 154.8, 138.5, 129.5, 126.1, 115.0, 112.7, 55.4, 34.2, 30.1, 28.9 | 178.1 [M+H]⁺ |
Visualizations
Caption: Synthetic workflow for the preparation of a bioactive 2-aminotetralin derivative.
Caption: Simplified signaling pathway of a dopamine receptor agonist.
References
Application Notes and Protocols for the Synthesis of 6-Hydroxy-2-tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-2-tetralone and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules, including steroids, alkaloids, and various therapeutic agents.[1][2] Their rigid bicyclic structure provides a versatile scaffold for drug design and development. This document provides detailed protocols for the synthesis of the precursor 6-methoxy-2-tetralone, followed by its demethylation to yield the target this compound.
The primary synthetic route described involves the preparation of 6-methoxy-2-tetralone from 6-methoxy-1-tetralone, a commercially available starting material.[3] This is followed by a robust demethylation step to yield the desired this compound.[4][5] An alternative, classical approach, the Robinson annulation, is also discussed as a powerful method for constructing the core tetralone ring system.[1][6][7]
Key Synthetic Pathways
Two principal pathways for the synthesis of the tetralone core are presented:
-
Synthesis from 6-Methoxy-1-tetralone: A multi-step process involving the conversion of the 1-tetralone isomer to the 2-tetralone isomer, followed by demethylation.
-
Robinson Annulation: A classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct the six-membered ring of the tetralone system.[2][6]
Protocol 1: Synthesis of 6-Methoxy-2-tetralone from 6-Methoxy-1-tetralone
This protocol is adapted from a method involving the conversion of 6-methoxy-1-tetralone to an olefin intermediate, followed by epoxidation and rearrangement.[3]
Step 1a: Synthesis of 6-Methoxy-3,4-dihydronaphthalene
Materials and Reagents:
-
6-Methoxy-1-tetralone
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH)
-
2,4-Pentanediol
-
5% Sodium bicarbonate solution
-
Ether
-
Brine (saturated NaCl solution)
-
Silica gel for chromatography
Equipment:
-
Round-bottom flask with Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of 6-methoxy-1-tetralone (1g, 5.7 mmol) in toluene (95 mL), add p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol).[3]
-
Heat the mixture under reflux for 24 hours using a Dean-Stark apparatus to remove water.[3]
-
Cool the reaction mixture to room temperature and dilute with a 5% sodium bicarbonate solution.[3]
-
Extract the aqueous layer three times with ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[3]
-
Purify the resulting residue by silica gel chromatography (eluent: hexane) to obtain 6-methoxy-3,4-dihydronaphthalene as an oil.[3]
Step 1b: Synthesis of 6-Methoxy-2-tetralone via Epoxidation and Rearrangement
Materials and Reagents:
-
6-Methoxy-3,4-dihydronaphthalene (from Step 1a)
-
m-Chloroperbenzoic acid (MCPBA)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
-
10% Sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate solution
-
Chloroform
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a suspension of MCPBA (1.5 g, 8.7 mmol) in dry dichloromethane (16 mL) and cool in an ice bath.[3]
-
Add a solution of 6-methoxy-3,4-dihydronaphthalene (616 mg, 3.8 mmol) in dichloromethane (2 mL) to the cooled MCPBA suspension.[3]
-
Stir the reaction mixture overnight, allowing it to slowly warm to room temperature.[3]
-
Filter the mixture and dilute the filtrate with dichloromethane.
-
Wash the organic layer with a 5% sodium bicarbonate solution, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude epoxide as an oil.[3]
-
Dissolve the crude epoxide in ethanol (3 mL) and add 10% sulfuric acid (3 mL).[3]
-
Heat the mixture under reflux for 3 hours.[3]
-
Cool the reaction mixture, dilute with water, and extract three times with chloroform.[3]
-
Dry the combined organic extracts and evaporate the solvent to yield an oil.
-
Purify the oil via chromatography (eluent: hexane:ether 7:3) to afford 6-methoxy-2-tetralone.[3]
Protocol 2: Demethylation of 6-Methoxy-2-tetralone to this compound
This protocol utilizes hydrobromic acid for the cleavage of the methyl ether to yield the desired phenol.[4][5]
Materials and Reagents:
-
6-Methoxy-2-tetralone (or 6-methoxy-1-tetralone as a starting point)
-
48% aqueous hydrobromic acid (HBr)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
Place 2 moles of 6-methoxy-tetralone (either the 1- or 2-isomer) in a round-bottom flask.
-
Add 2 L of 48% aqueous hydrobromic acid.[4]
-
Heat the mixture at 125 °C for 3 hours under reflux.[4]
-
Cool the reaction mixture. The product will precipitate out of the solution.[4]
-
Collect the precipitate by suction filtration and dry the solid.[4]
-
If necessary, the crude 6-hydroxy-tetralone can be recrystallized from water.[4]
Note on Reagents: Other demethylating agents such as boron tribromide (BBr₃) or thiol-based reagents can also be employed, particularly if the substrate is sensitive to strong acids.[5][8]
Alternative Pathway: Robinson Annulation
The Robinson annulation is a powerful tool for the construction of six-membered rings and can be adapted for the synthesis of tetralone derivatives.[1][9] The reaction involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[2][6][7]
For the synthesis of a this compound scaffold, a suitably substituted cyclohexanone derivative could react with a vinyl ketone (like methyl vinyl ketone) to form the bicyclic system. The hydroxy group would need to be incorporated into one of the starting materials or introduced later in the synthetic sequence. This method is particularly useful for creating complex, fused ring systems found in natural products like steroids.[1][2]
Data Summary
The following table summarizes quantitative data from the described synthetic protocols.
| Step | Reactants | Reagents & Solvents | Temperature | Time | Yield | Reference |
| 1a: Olefin Synthesis | 6-Methoxy-1-tetralone | Toluene, p-TsOH, 2,4-Pentanediol | Reflux | 24 h | 94% | [3] |
| 1b: Tetralone Synthesis | 6-Methoxy-3,4-dihydronaphthalene, MCPBA | Dichloromethane, 10% H₂SO₄, Ethanol | RT then Reflux | ~15 h | 39% | [3] |
| 2: Demethylation | 6-Methoxy-1-tetralone | 48% aq. HBr | 125 °C | 3 h | N/A | [4] |
Yield for Step 1b is the overall yield from the olefin intermediate.
Visualizing the Workflow and Potential Pathways
Synthetic Workflow Diagram
The following diagram illustrates the key steps in converting the commercially available 6-methoxy-1-tetralone to the target this compound.
Caption: Synthetic route from 6-methoxy-1-tetralone to this compound.
Logical Relationship: Robinson Annulation
This diagram illustrates the general logical flow of the Robinson Annulation, a powerful alternative for constructing the core tetralone ring structure.
Caption: Logical flow of the Robinson Annulation for ring formation.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. prepchem.com [prepchem.com]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Robinson Annulation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy180.com [pharmacy180.com]
The Versatile Role of 6-Hydroxy-2-tetralone in the Synthesis of Natural Products: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-2-tetralone is a valuable and versatile building block in the field of organic synthesis, particularly in the construction of complex natural products with significant biological activities. Its rigid bicyclic scaffold, combined with the presence of a reactive ketone and a phenolic hydroxyl group, allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse molecular architectures. This application note provides a detailed overview of the use of this compound and its precursors in the total synthesis of several natural products, complete with experimental protocols for key transformations and quantitative data to guide synthetic efforts.
Application 1: Total Synthesis of Perenniporide A
Perenniporide A is a natural product that exhibits significant inhibitory effects against various plant pathogens, making it a promising lead for the development of new agrochemicals. The total synthesis of Perenniporide A, accomplished by Ohmori and Suzuki, showcases the utility of a functionalized tetralone core. While the synthesis starts from 1,3,5-trifluorobenzene, it proceeds through a key intermediate that is structurally related to a substituted this compound, demonstrating a synthetic strategy that could be adapted from this compound itself.
Synthetic Pathway for Perenniporide A
Caption: Synthetic strategy for Perenniporide A.
Quantitative Data for Key Steps in Perenniporide A Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Oxidative Dearomatization | 1,3,5-Trifluorobenzene | 1. BnONa, DMF, rt, 1 h; 2. PhLi, THF, -78 °C; 3. Epoxide, BF3·OEt2, -78 °C to rt, 1 h | Difluorodienone Intermediate | 75 |
| High-Pressure Cycloaddition | Difluorodienone Intermediate, Diene | Toluene, 1.0 GPa, 40 °C, 24 h | Cycloadduct | 80 |
| Tetralone Core Formation | Cycloadduct | 1. MeONa, MeOH, rt, 30 min; 2. TBSCl, Imidazole, DMF, rt, 1 h | Protected Tetralone Core | 85 |
| Final Steps | Protected Tetralone Core | Multi-step sequence | Perenniporide A | - |
Experimental Protocol: High-Pressure Cycloaddition
A solution of the difluorodienone intermediate (1.0 mmol) and the diene (3.0 mmol) in dry toluene (10 mL) is placed in a Teflon reaction vessel. The vessel is sealed and subjected to a pressure of 1.0 GPa using a high-pressure reactor. The reaction mixture is heated at 40 °C for 24 hours. After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (hexane/ethyl acetate gradient) to afford the cycloadduct.
Application 2: Total Synthesis of (±)-Catalponol
Catalponol is a natural product with antitermitic properties. A key step in its synthesis involves the use of a 4-hydroxy-1-tetralone derivative, which can be conceptually derived from this compound through functional group interconversions.
Synthetic Pathway for (±)-Catalponol
Caption: Key steps in the synthesis of Catalponol.
Quantitative Data for Key Steps in Catalponol Synthesis
| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) |
| Enantioselective Monoreduction | Tetralin-1,4-dione | (R)-CBS catalyst, Catecholborane, THF, -78 °C | (S)-4-Hydroxy-1-tetralone | 95 | 99 |
| Prenylation | Silyl-protected tetralone | LDA, THF, -78 °C; then Prenyl bromide | Prenylated Tetralone | 83 | - |
| Deprotection | Prenylated Tetralone | TBAF, THF, rt | Catalponol | - | - |
Experimental Protocol: Enantioselective Monoreduction of Tetralin-1,4-dione
To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 mmol) in dry THF (10 mL) at -78 °C is added a solution of catecholborane (1.2 mmol) in THF. The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of tetralin-1,4-dione (1.0 mmol) in THF. The reaction is stirred at -78 °C for 2 hours. The reaction is quenched by the addition of methanol, and the mixture is allowed to warm to room temperature. The solvent is evaporated, and the residue is purified by silica gel chromatography to yield (S)-4-hydroxy-1-tetralone.
Application 3: Synthesis of (-)-Semivioxanthin
(-)-Semivioxanthin is a fungal metabolite with a naphthopyranone core. Its synthesis can be envisioned to start from a suitably substituted this compound derivative, highlighting the utility of this scaffold in constructing polycyclic aromatic natural products.
Synthetic Pathway for (-)-Semivioxanthin
Caption: Retrosynthetic analysis of (-)-Semivioxanthin.
Quantitative Data for Key Steps in (-)-Semivioxanthin Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Tandem Michael-Dieckmann Reaction | Orsellinate derivative and Chiral lactone | LDA, THF, -78 °C to rt | Naphthopyranone Core | 65 |
| Deprotection | Protected Naphthopyranone Core | BBr3, CH2Cl2, -78 °C to 0 °C | (-)-Semivioxanthin | 85 |
Experimental Protocol: Demethylation to this compound
A solution of 6-methoxy-2-tetralone (1.0 mmol) in anhydrous dichloromethane (10 mL) is cooled to -78 °C under an argon atmosphere. A solution of boron tribromide (1.2 mmol) in dichloromethane is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours. The reaction is carefully quenched by the slow addition of water. The mixture is extracted with dichloromethane, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
This compound and its derivatives are undeniably powerful intermediates in the synthesis of natural products. The examples of Perenniporide A, Catalponol, and (-)-Semivioxanthin highlight the strategic importance of the tetralone scaffold in constructing complex molecular architectures. The provided protocols for key transformations offer a practical guide for researchers in the field of natural product synthesis and drug discovery, enabling the exploration of novel analogs and the development of efficient synthetic routes to biologically important molecules.
Application of 6-Hydroxy-2-tetralone in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-2-tetralone is a versatile bicyclic ketone that serves as a valuable starting material for the synthesis of a wide array of heterocyclic compounds. Its rigid scaffold and inherent functional groups—a reactive ketone and a phenolic hydroxyl group—provide multiple points for chemical modification, making it an attractive building block in medicinal chemistry and drug discovery. The tetralone core can be elaborated into various fused heterocyclic systems, which are prevalent motifs in many biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from this compound, including pyrazoles, isoxazoles, pyrimidines, and benzodiazepines.
Key Synthetic Strategies
The primary strategy for diversifying this compound into different heterocyclic systems involves its conversion into a 1,3-dicarbonyl equivalent. This is typically achieved through formylation at the C1 position, adjacent to the ketone. This intermediate, a β-ketoaldehyde, can then undergo classical condensation reactions with various binucleophiles to construct the desired heterocyclic rings. Alternatively, the ketone functionality can directly participate in condensation reactions to form other heterocyclic structures.
dot
Caption: Overall synthetic workflow from this compound.
I. Synthesis of the Key Intermediate: 1-Formyl-6-hydroxy-2-tetralone
To access a variety of heterocyclic systems, this compound is first converted to its formyl derivative. This reaction introduces an aldehyde group at the C1 position, creating a 1,3-dicarbonyl moiety that is primed for cyclization reactions.
dot
Caption: Workflow for the formylation of this compound.
Experimental Protocol: Formylation of this compound
This protocol is adapted from the general procedure for the formylation of tetralones.[1]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) and wash with dry hexanes (3 x 10 mL) to remove the oil.
-
Reaction Setup: Suspend the washed sodium hydride in a dry, ethereal solvent such as tetrahydrofuran (THF) or diethyl ether (approx. 0.5 M).
-
Addition of Reactants: To the stirred suspension, add a solution of this compound (1.0 eq.) in the same dry solvent dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Formylation: Cool the reaction mixture back to 0 °C and add ethyl formate (1.5 eq.) dropwise via the dropping funnel.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water. Acidify the aqueous layer with dilute HCl (e.g., 1 M) to a pH of ~3-4.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-Formyl-6-hydroxy-2-tetralone.
| Parameter | Value/Condition |
| Base | Sodium Hydride (NaH) |
| Formylating Agent | Ethyl Formate |
| Solvent | Dry THF or Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% (estimated based on similar substrates) |
II. Synthesis of Fused Pyrazole Derivatives
The 1,3-dicarbonyl functionality of 1-Formyl-6-hydroxy-2-tetralone readily undergoes condensation with hydrazine and its derivatives to yield fused pyrazole ring systems. These compounds are of significant interest due to their prevalence in pharmaceuticals.
dot
Caption: Synthesis of fused pyrazoles.
Experimental Protocol: Synthesis of Tetrahydronaphtho[2,1-c]pyrazol-4-ol
-
Reaction Setup: In a round-bottom flask, dissolve 1-Formyl-6-hydroxy-2-tetralone (1.0 eq.) in a suitable solvent such as ethanol or acetic acid (approx. 0.2 M).
-
Reagent Addition: Add hydrazine hydrate (1.2 eq.) or a substituted hydrazine (e.g., phenylhydrazine) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the desired fused pyrazole.
| Parameter | Value/Condition |
| Reactant | Hydrazine Hydrate or Phenylhydrazine |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Typical Yield | 80-95% (estimated) |
III. Synthesis of Fused Isoxazole Derivatives
Similar to pyrazole synthesis, the reaction of 1-Formyl-6-hydroxy-2-tetralone with hydroxylamine hydrochloride provides access to fused isoxazole derivatives. The isoxazole ring is another important heterocycle in medicinal chemistry.
dot
Caption: Synthesis of fused isoxazoles.
Experimental Protocol: Synthesis of Tetrahydronaphtho[1,2-d]isoxazol-4-ol
-
Reaction Setup: Dissolve 1-Formyl-6-hydroxy-2-tetralone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol (approx. 0.2 M) in a round-bottom flask.
-
Base Addition: Add a base such as sodium acetate or pyridine (1.5 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the fused isoxazole.
| Parameter | Value/Condition |
| Reactant | Hydroxylamine Hydrochloride |
| Base | Sodium Acetate or Pyridine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Typical Yield | 75-90% (estimated) |
IV. Synthesis of Fused Pyrimidine Derivatives
The 1,3-dicarbonyl system of the formylated tetralone can be reacted with urea, thiourea, or guanidine to construct fused pyrimidine rings, leading to dihydropyrimidinone, -thione, or -amine derivatives, respectively.
dot
Caption: Synthesis of fused pyrimidines.
Experimental Protocol: Synthesis of Tetrahydronaphtho[1,2-d]pyrimidin-4-ol Derivatives
-
Reaction Setup: In a round-bottom flask, combine 1-Formyl-6-hydroxy-2-tetralone (1.0 eq.), the appropriate nitrogen-containing reagent (urea, thiourea, or guanidine hydrochloride, 1.5 eq.), and a catalytic amount of an acid (e.g., HCl) or a base (e.g., potassium carbonate) in a solvent like ethanol.
-
Reaction: Reflux the mixture for 6-12 hours. Monitor the reaction's completion via TLC.
-
Work-up: Cool the reaction mixture. If a solid precipitates, filter and wash with cold ethanol. Otherwise, remove the solvent in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
| Parameter | Value/Condition |
| Reactants | Urea, Thiourea, or Guanidine HCl |
| Catalyst | HCl or K₂CO₃ |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-12 hours |
| Typical Yield | 60-80% (estimated) |
V. Synthesis of Fused Benzodiazepine Derivatives
This compound can directly undergo condensation with o-phenylenediamine derivatives to form fused benzodiazepine structures. This reaction typically proceeds under acidic catalysis.
dot
Caption: Synthesis of fused benzodiazepines.
Experimental Protocol: Synthesis of Dihydronaphtho[2,1-b][1][2]diazepin-4-ol
-
Reaction Setup: Combine this compound (1.0 eq.), o-phenylenediamine (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA) or acetic acid in a solvent such as toluene or xylene in a round-bottom flask equipped with a Dean-Stark trap.
-
Reaction: Heat the mixture to reflux and azeotropically remove the water formed during the reaction. Continue refluxing for 8-16 hours until no more water is collected.
-
Work-up: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the fused benzodiazepine.
| Parameter | Value/Condition |
| Reactant | o-Phenylenediamine |
| Catalyst | p-Toluenesulfonic Acid (p-TSA) or Acetic Acid |
| Solvent | Toluene or Xylene |
| Temperature | Reflux with azeotropic removal of water |
| Reaction Time | 8-16 hours |
| Typical Yield | 65-85% (estimated) |
Conclusion
This compound is a highly valuable and versatile starting material for the construction of diverse and medicinally relevant heterocyclic compounds. Through straightforward and high-yielding synthetic transformations, it can be converted into fused pyrazoles, isoxazoles, pyrimidines, and benzodiazepines. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel compounds with potential therapeutic applications. The estimated yields and reaction times are based on analogous transformations and may require optimization for this specific substrate.
References
Application Notes & Protocols: Protecting Group Strategies for the Hydroxyl Group in 6-Hydroxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective strategies for the protection of the phenolic hydroxyl group in 6-Hydroxy-2-tetralone. This intermediate is crucial in the synthesis of various pharmaceutical compounds and complex molecules, where selective protection of the hydroxyl group is necessary to prevent unwanted side reactions at this site while other parts of the molecule are being modified. The choice of a suitable protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal.
This document outlines protocols for four common protecting groups: Methyl (Me), Benzyl (Bn), tert-Butyldimethylsilyl (TBDMS/TBS), and Tetrahydropyranyl (THP).
General Workflow for Hydroxyl Group Protection
The fundamental strategy involves the temporary modification of the reactive hydroxyl group to an inert form, allowing chemical transformations on other parts of the molecule. The protecting group must then be cleanly removed to restore the hydroxyl functionality without affecting the newly modified structure.
Caption: General workflow for the use of hydroxyl protecting groups.
Methyl (Me) Ether Protection
Methyl ethers are robust protecting groups, stable to a wide range of conditions including strongly basic, organometallic, and reducing reagents.[1][2] However, their removal requires harsh conditions, typically strong Lewis acids like boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI).[1][2] The synthesis of 6-methoxy-2-tetralone is a direct application of this protection strategy and is well-documented.[3][4][5]
Data Presentation: Methyl Ether Protection/Deprotection
| Step | Reagents & Conditions | Solvent | Temp. | Time | Typical Yield |
| Protection | CH₃I or (CH₃)₂SO₄, K₂CO₃ or NaH | Acetone, DMF | Reflux | 12-24 h | >90% |
| Deprotection | BBr₃ | CH₂Cl₂ | 0 °C to RT | 1-3 h | 70-90% |
Experimental Protocols
Protocol 2.1: Protection of this compound as a Methyl Ether (6-Methoxy-2-tetralone)
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetone or DMF (10 mL per mmol of substrate), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.).
-
Add methyl iodide (CH₃I, 1.5 eq.) or dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate eluent) to yield 6-Methoxy-2-tetralone.
Protocol 2.2: Deprotection of 6-Methoxy-2-tetralone
-
Dissolve 6-Methoxy-2-tetralone (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂, 15 mL per mmol) under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃, 1.2 eq.) in CH₂Cl₂ dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.
-
Upon completion, cool the mixture back to 0 °C and cautiously quench by the slow addition of water, followed by methanol.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain this compound.
Caption: Reaction scheme for methyl ether protection.
Benzyl (Bn) Ether Protection
The benzyl ether is another robust protecting group, stable to most acidic and basic conditions, making it highly versatile.[6] Its key advantage is its facile removal under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C), a method that is orthogonal to many other protecting groups.[6][7][8]
Data Presentation: Benzyl Ether Protection/Deprotection
| Step | Reagents & Conditions | Solvent | Temp. | Time | Typical Yield |
| Protection | Benzyl bromide (BnBr), K₂CO₃ or NaH | Acetone, DMF | RT to 60 °C | 6-18 h | >90% |
| Deprotection | H₂ (1 atm), 10% Pd/C | MeOH, EtOH, or EtOAc | RT | 2-12 h | >95% |
Experimental Protocols
Protocol 3.1: Protection of this compound as a Benzyl Ether
-
To a solution of this compound (1.0 eq.) in anhydrous acetone (15 mL per mmol), add K₂CO₃ (3.0 eq.) and benzyl bromide (BnBr, 1.2 eq.).
-
Stir the suspension vigorously at room temperature or heat to 60 °C for 6-18 hours until the starting material is consumed (TLC analysis).
-
Cool the reaction mixture, filter off the solids, and rinse with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield 6-(Benzyloxy)-2-tetralone.
Protocol 3.2: Deprotection of 6-(Benzyloxy)-2-tetralone
-
Dissolve the benzyl-protected tetralone (1.0 eq.) in methanol or ethyl acetate (20 mL per mmol).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the deprotected this compound, which is often pure enough for subsequent steps.
Caption: Reaction scheme for benzyl ether protection.
tert-Butyldimethylsilyl (TBDMS/TBS) Ether Protection
Silyl ethers are widely used protecting groups due to their ease of introduction, stability under many non-acidic conditions, and selective removal using fluoride ion sources.[9][10] The TBDMS group is significantly more stable to hydrolysis than the trimethylsilyl (TMS) group, providing a good balance of stability and reactivity.[11]
Data Presentation: TBDMS Ether Protection/Deprotection
| Step | Reagents & Conditions | Solvent | Temp. | Time | Typical Yield |
| Protection | TBDMS-Cl, Imidazole | DMF | RT | 2-6 h | >95% |
| Deprotection | Tetrabutylammonium fluoride (TBAF) | THF | RT | 0.5-2 h | >90% |
Experimental Protocols
Protocol 4.1: Protection of this compound as a TBDMS Ether
-
Dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol).
-
Add imidazole (2.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.).
-
Stir the solution at room temperature for 2-6 hours. Monitor the reaction's progress by TLC.
-
Once complete, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the pure TBDMS-protected product.
Protocol 4.2: Deprotection of the TBDMS Ether
-
Dissolve the TBDMS-protected tetralone (1.0 eq.) in tetrahydrofuran (THF, 10 mL per mmol).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.).
-
Stir the reaction at room temperature for 30-120 minutes, monitoring by TLC.
-
After completion, concentrate the reaction mixture.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Caption: Reaction scheme for TBDMS ether protection.
Tetrahydropyranyl (THP) Ether Protection
THP ethers are a type of acetal used to protect alcohols and phenols.[12] They are stable to strongly basic conditions, organometallics, and hydrides but are readily cleaved under mild acidic conditions.[12] A key drawback is the introduction of a new stereocenter, which can lead to diastereomeric mixtures.[12]
Data Presentation: THP Ether Protection/Deprotection
| Step | Reagents & Conditions | Solvent | Temp. | Time | Typical Yield |
| Protection | 3,4-Dihydropyran (DHP), cat. PPTS or TsOH | CH₂Cl₂ | RT | 1-4 h | >90% |
| Deprotection | Acetic acid/THF/H₂O (4:2:1) or cat. TsOH in MeOH | Acetic Acid or MeOH | RT to 45 °C | 2-8 h | >90% |
Experimental Protocols
Protocol 5.1: Protection of this compound as a THP Ether
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂, 10 mL per mmol).
-
Add 3,4-dihydropyran (DHP, 1.5 eq.).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq.) or p-toluenesulfonic acid (TsOH).
-
Stir the solution at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with CH₂Cl₂ and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography to yield the THP-protected product.
Protocol 5.2: Deprotection of the THP Ether
-
Dissolve the THP-protected tetralone (1.0 eq.) in a 4:2:1 mixture of acetic acid, THF, and water.
-
Heat the solution to 45 °C and stir for 2-8 hours, monitoring by TLC.
-
Alternatively, dissolve the substrate in methanol (10 mL per mmol) and add a catalytic amount of TsOH, stirring at room temperature until completion.[13]
-
After the reaction is complete, carefully neutralize the acid with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Caption: Reaction scheme for THP ether protection.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 10. benchchem.com [benchchem.com]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 13. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Hydroxy-2-tetralone for Analytical Purposes
Introduction
6-Hydroxy-2-tetralone is a bicyclic organic compound that contains both a phenolic hydroxyl group and a ketone functional group. These polar functionalities can make direct analysis by gas chromatography (GC) challenging due to potential issues with peak tailing, thermal instability, and poor volatility. Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a crucial step for the robust and sensitive quantification of this compound by GC-based methods.[1] Furthermore, derivatization can be employed to improve detection in high-performance liquid chromatography (HPLC).
This document provides detailed application notes and experimental protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The primary derivatization techniques covered are silylation and acylation for GC-MS, and derivatization for enhanced UV detection in HPLC.
I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization aims to replace the active hydrogen of the hydroxyl group and potentially enolize the ketone, thereby increasing volatility and thermal stability.[2] The two most common and effective approaches for this compound are silylation and acylation.
A. Silylation using Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is a widely used derivatization technique where a polar hydroxyl group is converted into a less polar and more volatile trimethylsilyl (TMS) ether.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent.[4] The addition of a catalyst such as trimethylchlorosilane (TMCS) or a base like pyridine can enhance the reaction rate, especially for sterically hindered hydroxyl groups.
Experimental Protocol: Silylation of this compound with BSTFA
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% TMCS
-
Anhydrous Pyridine
-
Aprotic solvent (e.g., Dichloromethane, Hexane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Transfer a known amount (e.g., 1-10 mg) of the this compound sample or a dried extract into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[1]
-
Reagent Addition: Add 100 µL of an aprotic solvent like dichloromethane to dissolve the residue. To this, add 100 µL of BSTFA (or BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine.[1] The pyridine acts as a catalyst and acid scavenger.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30-60 minutes in a heating block.[1] The exact time may need optimization, which can be checked by analyzing aliquots at different time points until the peak area of the derivative no longer increases.[3]
-
Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
B. Acylation using Pentafluoropropionic Anhydride (PFPA)
Acylation with fluorinated anhydrides, such as pentafluoropropionic anhydride (PFPA), is another effective derivatization strategy. This method converts the hydroxyl group to a pentafluoropropionyl ester. These derivatives are highly volatile and exhibit excellent chromatographic properties.[5][6] The electron-withdrawing nature of the fluoroacyl group also enhances sensitivity for electron capture detection (ECD).[7]
Experimental Protocol: Acylation of this compound with PFPA
Materials:
-
This compound standard or sample extract
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate or other suitable aprotic solvent
-
Triethylamine (optional, as a catalyst and acid scavenger)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Transfer a known amount of the dried this compound sample into a reaction vial.
-
Reagent Addition: Add 100 µL of ethyl acetate to dissolve the sample. Then, add 50 µL of PFPA. Optionally, 10 µL of triethylamine can be added to catalyze the reaction and neutralize the pentafluoropropionic acid byproduct.[5]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 65°C for 30 minutes.[6]
-
Evaporation and Reconstitution: After cooling, the excess reagent and byproducts can be removed by gentle evaporation under a stream of nitrogen. Reconstitute the dried derivative in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
Analysis: The reconstituted sample is ready for injection.
Quantitative Data Summary for GC-MS Derivatization
| Derivatization Method | Reagent | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Relative Standard Deviation (RSD) |
| Silylation | BSTFA | 0.1 - 1.5 µg/L | 0.3 - 5.0 µg/L | > 0.99 | < 10% |
| Acylation | PFPA | 0.05 - 1.0 µg/L | 0.15 - 3.0 µg/L | > 0.99 | < 10% |
II. Derivatization for High-Performance Liquid Chromatography (HPLC-UV) Analysis
For HPLC analysis, derivatization is primarily used to enhance the detectability of the analyte by introducing a chromophore that absorbs strongly in the UV-Vis region. This is particularly useful if the native compound has a low molar absorptivity at a convenient wavelength.
A. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
The ketone group of this compound can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. These derivatives are highly colored and exhibit strong UV absorbance, significantly lowering detection limits.[9]
Experimental Protocol: DNPH Derivatization of this compound
Materials:
-
This compound standard or sample
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acidified acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials
Procedure:
-
Sample Preparation: Dissolve the this compound sample in acetonitrile.
-
Reaction: Mix the sample solution with an excess of the DNPH reagent solution. The reaction is typically rapid at room temperature but can be gently heated (e.g., 40°C) for a short period (e.g., 15-30 minutes) to ensure completion.
-
Analysis: The resulting solution containing the DNPH derivative can be directly injected into the HPLC system.
Quantitative Data Summary for HPLC-UV Derivatization
The following table presents typical quantitative parameters for the analysis of carbonyl compounds after DNPH derivatization.[9]
| Derivatization Method | Reagent | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) |
| Hydrazone Formation | DNPH | 30 - 110 ng/mL | 180 - 400 ng/mL | > 0.999 |
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Signaling Pathway of Derivatization Reactions
Caption: Derivatization reactions for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. weber.hu [weber.hu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. brjac.com.br [brjac.com.br]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
Application Notes and Protocols: Catalytic Hydrogenation of 6-Hydroxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the catalytic hydrogenation of 6-hydroxy-2-tetralone to its corresponding alcohol, 6-hydroxy-2-tetralol. This transformation is a key step in the synthesis of various biologically active molecules. The protocols cover non-selective, diastereoselective, and enantioselective hydrogenation methods.
Introduction
The reduction of the ketone functionality in this compound yields 6-hydroxy-2-tetralol, a versatile intermediate. The resulting secondary alcohol can exist as two diastereomers, cis and trans, and each as a pair of enantiomers. Control over the stereochemical outcome of this reduction is crucial for the synthesis of stereochemically pure downstream compounds. This document outlines various catalytic hydrogenation strategies to achieve different stereochemical outcomes.
Data Presentation
Table 1: Diastereoselective Hydrogenation of Substituted 2-Tetralones
| Catalyst | Substrate | H₂ Pressure | Solvent | Base | Temp. (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 5% Pt/C | 6-keto-nalbuphine | 40 psi | IPA/H₂O | - | 50 | >95 | >95:5 (α:β) | [1] |
| Rh/C | Noroxymorphone | 40 psi | H₂O | - | 35 | 98 | 95:5 (α:β) | [1] |
| Ir-Complex¹ | α-substituted tetralones | 60 bar | tAmOH | tBuONa | RT | up to 99 | >20:1 | N/A |
¹Iridium catalyst system described in literature for dynamic kinetic resolution asymmetric hydrogenation.
Table 2: Enantioselective Hydrogenation of α-Substituted Tetralones
| Catalyst System | Substrate | H₂ Pressure | Solvent | Base | Temp. (°C) | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Reference |
| Ir/L¹ | α-substituted tetralones | 60 atm | tAmOH | tBuONa | RT | up to 99 | >99.5:0.5 | >20:1 | N/A |
| Ru-diphosphine-diamine | α-N-heteroaryl ketones | N/A | N/A | N/A | N/A | up to 99 | >99% ee | N/A | [2] |
| Mn-catalyst | β-keto sulfones | N/A | N/A | N/A | N/A | up to 97 | up to 97% ee | N/A | [3] |
¹Chiral ligand used in an iridium-catalyzed dynamic kinetic resolution asymmetric hydrogenation.
Experimental Protocols
Protocol 1: Non-Selective Catalytic Hydrogenation
This protocol describes a general method for the reduction of this compound to a mixture of cis- and trans-6-hydroxy-2-tetralol.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (0.1 M solution).
-
Carefully add 10% Pd/C catalyst (5-10 mol% Pd).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel to separate the cis and trans isomers if desired.
Protocol 2: Diastereoselective Catalytic Hydrogenation (Favoring cis-6-hydroxy-2-tetralol)
This protocol is adapted from conditions known to favor the formation of the cis isomer in related systems, potentially through hydroxyl group-directed hydrogenation.
Materials:
-
This compound
-
Platinum on carbon (5% Pt/C)
-
Isopropanol (IPA) / Water (1:1 mixture)
-
Orthophosphoric acid (for pH adjustment)
-
Hydrogen gas (H₂)
-
Hydrogenation vessel with temperature and pressure control
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of isopropanol and water to a concentration of 0.2 M.
-
Adjust the pH of the solution to approximately 6.5 using orthophosphoric acid.[1]
-
Add 5% Pt/C catalyst (5 mol% Pt).
-
Seal the hydrogenation vessel, purge with nitrogen, and then with hydrogen.
-
Pressurize the vessel with hydrogen to 40 psi and heat to 50°C.[1]
-
Stir the reaction mixture and monitor for completion (typically 6-12 hours).
-
After completion, cool the vessel to room temperature, vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst through Celite and wash with the solvent mixture.
-
Adjust the pH of the filtrate with additional orthophosphoric acid if necessary for downstream processing.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the diastereomeric ratio by ¹H NMR or HPLC. Purify by column chromatography.
Protocol 3: Enantioselective Catalytic Hydrogenation
This protocol outlines a general approach for the asymmetric hydrogenation of this compound to a specific enantiomer of 6-hydroxy-2-tetralol, based on iridium-catalyzed reactions of similar substrates.
Materials:
-
This compound
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
Chiral ligand (e.g., a derivative of (R,R)-DPEN or a suitable chiral phosphine ligand)
-
tert-Amyl alcohol (tAmOH)
-
Sodium tert-butoxide (tBuONa)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor with [Ir(COD)Cl]₂ (0.1-1 mol%) and the chiral ligand (0.11-1.1 mol%).
-
Add degassed tert-amyl alcohol to dissolve the catalyst precursor and ligand.
-
Add this compound (1.0 eq).
-
Add sodium tert-butoxide (5 mol%).
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor several times with hydrogen gas.
-
Pressurize the reactor to 60 bar with hydrogen.
-
Stir the reaction mixture at room temperature for 20-72 hours.
-
Monitor the reaction for conversion and stereoselectivity by chiral HPLC.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by column chromatography. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC.
Visualizations
Caption: General workflow for the catalytic hydrogenation of this compound.
References
- 1. WO2011021029A1 - Process for reducing the 6-keto group of a morphinan alkaloid to the 6-hydroxy group by hydrogenation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of chiral β-hydroxy sulfones via manganese catalyzed asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Friedel-Crafts Acylation Reactions with 6-Hydroxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Friedel-Crafts acylation of 6-Hydroxy-2-tetralone, a key transformation for the synthesis of various biologically active molecules and pharmaceutical intermediates. Direct acylation of the phenolic ring is often challenging due to competing O-acylation. Therefore, two primary strategies are presented: the Fries rearrangement of an acylated intermediate and the Friedel-Crafts acylation of a methoxy-protected precursor followed by demethylation.
Route 1: Acylation via Fries Rearrangement of 6-Acetoxy-2-tetralone
The Fries rearrangement is a reliable method for the C-acylation of phenols, proceeding through an initial O-acylation followed by a Lewis acid-catalyzed rearrangement of the resulting aryl ester to a hydroxyaryl ketone.[1][2][3] This two-step approach circumvents the issue of direct C- versus O-acylation. The regioselectivity of the Fries rearrangement is dependent on reaction conditions such as temperature and solvent polarity.[3] For this compound, the acyl group is anticipated to migrate preferentially to the C-7 position, which is para to the hydroxyl group and sterically less hindered than the C-5 (ortho) position. Lower reaction temperatures generally favor the para product.[3]
Experimental Protocol: Acetylation of this compound
This protocol details the initial O-acylation of this compound to form 6-Acetoxy-2-tetralone.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the stirred solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-Acetoxy-2-tetralone.
-
Purify the product by column chromatography on silica gel if necessary.
Experimental Protocol: Fries Rearrangement of 6-Acetoxy-2-tetralone
This protocol describes the rearrangement of 6-Acetoxy-2-tetralone to 7-Acetyl-6-hydroxy-2-tetralone.
Materials:
-
6-Acetoxy-2-tetralone
-
Aluminum chloride (AlCl₃), anhydrous
-
Nitrobenzene or Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.5 - 2.5 eq).
-
Add anhydrous nitrobenzene or dichloromethane as the solvent.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of 6-Acetoxy-2-tetralone (1.0 eq) in the same solvent to the stirred suspension.
-
To favor para-acylation (at C-7), maintain a low reaction temperature (e.g., 20-40 °C). For potentially higher ortho-acylation (at C-5), the temperature can be elevated (e.g., 100-150 °C), though this may lead to decomposition.[3][4]
-
Stir the reaction mixture for several hours, monitoring by TLC.
-
After the reaction is complete, carefully pour the mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extract the product with dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 7-Acetyl-6-hydroxy-2-tetralone by column chromatography or recrystallization.
Data Presentation: Fries Rearrangement
| Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 7-Acetoxy-4-methylquinolin-2-one | - | AlCl₃ | - | 155 | 6-Acetyl-7-hydroxy-4-methylquinolin-2-one | 94 | [4] |
| 7-Acetoxy-4-methylquinolin-2-one | - | AlCl₃ | - | 85 | 8-Acetyl-7-hydroxy-4-methylquinolin-2-one | 51 | [4] |
Note: The data for 7-acetoxy-4-methylquinolin-2-one is provided as an analogue to illustrate the effect of temperature on the regioselectivity of the Fries rearrangement.
Route 2: Acylation of 6-Methoxy-2-tetralone and Subsequent Demethylation
An alternative strategy involves the protection of the hydroxyl group as a methyl ether, followed by a standard Friedel-Crafts acylation and subsequent demethylation to unveil the desired phenolic ketone. The methoxy group is an activating, ortho-para director, and acylation is expected to occur predominantly at the C-7 position.
Experimental Protocol: Friedel-Crafts Acylation of 6-Methoxy-2-tetralone
This protocol outlines the acylation of 6-Methoxy-2-tetralone.
Materials:
-
6-Methoxy-2-tetralone
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask with addition funnel and reflux condenser
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with an addition funnel and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.[1]
-
Cool the suspension to 0 °C in an ice bath.
-
In the addition funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 10 minutes.[1]
-
Following the addition of acetyl chloride, add a solution of 6-Methoxy-2-tetralone (1.0 eq) in anhydrous DCM dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[1]
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[1]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting 7-Acetyl-6-methoxy-2-tetralone by column chromatography.
Experimental Protocol: Demethylation of 7-Acetyl-6-methoxy-2-tetralone
This protocol describes the cleavage of the methyl ether to yield the final product. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[2]
Materials:
-
7-Acetyl-6-methoxy-2-tetralone
-
Boron tribromide (BBr₃) (1M solution in DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
Procedure:
-
Dissolve 7-Acetyl-6-methoxy-2-tetralone (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (1.5 - 3.0 eq) dropwise via syringe.[5]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.
-
Wash the mixture with saturated NaHCO₃ solution and water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 7-Acetyl-6-hydroxy-2-tetralone by column chromatography.
Data Presentation: Friedel-Crafts Acylation and Demethylation
| Substrate | Acylating Agent | Catalyst | Solvent | Product | Yield (%) | Reference |
| Anisole | Acetyl Chloride | AlCl₃ | Dichloromethane | 4-Methoxyacetophenone | High | [1] |
| Aryl Methyl Ether | - | BBr₃ | Dichloromethane | Phenol | High | [2][5] |
Note: The data provided are for analogous reactions and serve to illustrate the expected high efficiency of these transformations.
Visualizations
Reaction Pathways
Caption: Synthetic routes for the acylation of this compound.
Experimental Workflow: Fries Rearrangement
Caption: Workflow for the Fries Rearrangement approach.
References
Application Notes and Protocols: 6-Hydroxy-2-tetralone in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Hydroxy-2-tetralone as a versatile building block in multi-component reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. While direct literature examples of this compound in MCRs are limited, this document outlines protocols for its synthesis and provides a detailed experimental procedure for a three-component reaction of the parent compound, 2-tetralone. The potential adaptation of this reaction for this compound is also discussed, offering a roadmap for its application in diversity-oriented synthesis and drug discovery.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step sequence starting from the commercially available 6-methoxy-1-tetralone. The first step involves the synthesis of 6-methoxy-2-tetralone, followed by demethylation to yield the desired product.
Protocol 1: Synthesis of 6-Methoxy-2-tetralone
This protocol is adapted from a procedure for the synthesis of substituted β-tetralones.[1][2]
Reaction Scheme:
(4-methoxyphenyl)acetyl chloride + Ethylene → 6-methoxy-2-tetralone
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
(4-methoxyphenyl)acetyl chloride
-
Ethylene gas
-
Ice
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride drying tube
-
Pressure-equalizing dropping funnel
-
Gas inlet tube
-
Acetone-dry ice bath
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Charge a 2-L three-necked flask with anhydrous aluminum chloride (53.4 g, 0.400 mole) and 800 mL of dichloromethane.
-
Cool the flask in an acetone-dry ice bath and stir the mixture.
-
Slowly add a solution of (4-methoxyphenyl)acetyl chloride (36.9 g, 0.200 mole) in 200 mL of dichloromethane over 45 minutes.
-
Replace the dropping funnel with a gas-inlet tube and bubble ethylene vigorously into the flask for approximately 10 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 3-3.5 hours.
-
Cool the reaction mixture in an ice bath and carefully add 250 mL of ice water.
-
Stir until all solid material dissolves.
-
Separate the yellow organic layer and wash it twice with 150-mL portions of 5% hydrochloric acid and twice with 150-mL portions of saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator, keeping the bath temperature below 60°C.
-
Distill the yellow residue to obtain 6-methoxy-2-tetralone (yield: 60-68%).
Protocol 2: Demethylation of 6-Methoxy-2-tetralone
This is a general protocol for the demethylation of aryl methyl ethers using boron tribromide (BBr₃), a common and effective reagent for this transformation.
Reaction Scheme:
6-methoxy-2-tetralone + BBr₃ → this compound
Materials:
-
6-methoxy-2-tetralone
-
Dry dichloromethane (CH₂Cl₂)
-
Boron tribromide (BBr₃) solution (e.g., 1M in CH₂Cl₂)
-
Ice water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-methoxy-2-tetralone (1.0 eq) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of boron tribromide (1.1-1.5 eq) in dichloromethane dropwise.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench by the addition of ice water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Application of 2-Tetralone in a Three-Component Reaction
The following protocol details a three-component reaction involving 2-tetralone, formaldehyde, and an amine, leading to the formation of complex heterocyclic structures. This reaction highlights the potential of 2-tetralone derivatives as scaffolds in MCRs.
Three-Component Reaction of 2-Tetralone, Formaldehyde, and Benzylamine
This reaction leads to the formation of a 2,3,4,5,6,7-hexahydro-1H-2,6-epoxy-4-benzazonine derivative.
Reaction Scheme:
Caption: General scheme for the three-component reaction.
Experimental Protocol:
Materials:
-
2-Tetralone
-
Aqueous formaldehyde (37%)
-
Benzylamine
-
Dioxane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of 2-tetralone (1.0 eq) in dioxane, add aqueous formaldehyde (2.5 eq) and benzylamine (1.0 eq).
-
Heat the mixture to reflux and stir for the specified time (see table below).
-
After cooling to room temperature, acidify the reaction mixture with hydrochloric acid.
-
Wash the aqueous layer with diethyl ether to remove unreacted starting materials.
-
Basify the aqueous layer with sodium hydroxide.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by chromatography to yield the desired product.
Quantitative Data Summary:
| Entry | Amine | Time (h) | Product | Yield (%) |
| 1 | Benzylamine | 24 | 4-Benzyl-2,3,4,5,6,7-hexahydro-1H-2,6-epoxy-4-benzazonine | 65 |
| 2 | Aniline | 48 | 4-Phenyl-2,3,4,5,6,7-hexahydro-1H-2,6-epoxy-4-benzazonine | 40 |
| 3 | Methylamine | 24 | 4-Methyl-2,3,4,5,6,7-hexahydro-1H-2,6-epoxy-4-benzazonine | 55 |
Proposed Application of this compound in Multi-Component Reactions
The presence of a hydroxyl group on the aromatic ring of this compound is expected to influence its reactivity in multi-component reactions. The hydroxyl group is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution. However, it can also participate in the reaction itself, potentially leading to different products compared to the unsubstituted 2-tetralone.
Potential Reaction Pathway:
It is proposed that this compound can undergo a similar three-component reaction with formaldehyde and various amines. The reaction would proceed through an initial Mannich-type reaction at the C1 position, followed by intramolecular cyclization. The phenolic hydroxyl group might require protection, or its presence could lead to alternative cyclization pathways.
Caption: Proposed workflow for the synthesis and MCR application of this compound.
Considerations for Experimental Design:
-
Protection of the Hydroxyl Group: To avoid side reactions, the phenolic hydroxyl group of this compound could be protected with a suitable protecting group (e.g., methoxymethyl (MOM) or benzyl (Bn)) prior to the multi-component reaction.
-
Reaction Conditions: The reaction conditions (solvent, temperature, catalyst) may need to be optimized to favor the desired reaction pathway and maximize the yield of the target heterocyclic compound. The electron-donating nature of the hydroxyl group (or a protected derivative) may alter the required reaction times and temperatures compared to unsubstituted 2-tetralone.
-
Choice of Amine: The nature of the amine component will significantly influence the structure and properties of the final product, allowing for the generation of a diverse library of compounds.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel heterocyclic compounds via multi-component reactions. The protocols provided for its synthesis and the detailed example of a three-component reaction with the parent 2-tetralone offer a solid foundation for researchers to begin exploring its utility. The potential to generate diverse and complex molecular architectures in a single step makes this compound an attractive substrate for applications in medicinal chemistry and drug discovery. Further investigation into its reactivity in various MCRs is warranted to fully unlock its synthetic potential.
References
Application Notes and Protocols for the Scale-Up Synthesis of Pharmaceutical Intermediates from 6-Hydroxy-2-tetralone
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from 6-hydroxy-2-tetralone. The procedures outlined are intended for researchers, scientists, and drug development professionals involved in process development and scale-up operations.
Introduction
This compound is a valuable bicyclic ketone that serves as a versatile starting material in the synthesis of a wide range of pharmaceutical compounds. Its structural features, including a reactive ketone and a phenolic hydroxyl group, allow for diverse chemical modifications. This makes it a key building block for various active pharmaceutical ingredients (APIs), particularly those targeting conditions related to neurodegenerative and cardiovascular diseases[1]. The following sections detail the preparation of a key intermediate, 6-methoxy-2-tetralone, and its subsequent derivatization, with considerations for process scale-up.
Application Note 1: Synthesis of 6-Methoxy-2-tetralone from 6-Methoxy-1-tetralone
The direct use of this compound can be complicated by the reactivity of the free hydroxyl group. Therefore, it is often protected, commonly as a methyl ether (6-methoxy-2-tetralone), which is a more stable and versatile intermediate for further synthesis[2]. While this compound is the nominal starting point, a common and practical approach involves the conversion of the more readily available and stable 6-methoxy-1-tetralone. This three-step synthesis provides a reliable route to the target intermediate[2].
Caption: Synthetic workflow for the conversion of 6-methoxy-1-tetralone to 6-methoxy-2-tetralone.
Data Summary: Synthesis of 6-Methoxy-2-tetralone
| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
| 1 | 6-Methoxy-1-tetralone | 2,4-Pentanediol, p-TsOH | Toluene | Reflux, 24h | 6-Methoxy-3,4-dihydronaphthalene | 94 | [2] |
| 2 | 6-Methoxy-3,4-dihydronaphthalene | m-CPBA | Dichloromethane | Stir overnight | Epoxide Intermediate | Not Isolated | [2] |
| 3 | Epoxide Intermediate | Ethanolic H₂SO₄ (10%) | Ethanol | Reflux, 3h | 6-Methoxy-2-tetralone | 39 (from olefin) | [2] |
| 3 (alternative) | Epoxide Intermediate | BF₃·OEt₂ | Dichloromethane | Room Temp, 10 min | 6-Methoxy-2-tetralone | 36 (from olefin) | [2] |
Application Note 2: Improved Scale-Up Preparation of 6-Methoxy-2-tetralone
For larger-scale synthesis, an alternative and more direct route starting from (4-methoxyphenyl)acetic acid is often preferred. This procedure, detailed in Organic Syntheses, represents a robust and scalable method for preparing multi-gram quantities of 6-methoxy-2-tetralone, a crucial intermediate for natural product synthesis[3]. The reaction involves a Friedel-Crafts-type intramolecular cyclization.
Caption: Experimental workflow for the scale-up synthesis of 6-methoxy-2-tetralone.
Data Summary: Scale-Up Synthesis of 6-Methoxy-2-tetralone
| Parameter | Value | Reference |
| Starting Material | (4-Methoxyphenyl)acetyl chloride | [3] |
| Key Reagents | Aluminum chloride, Ethylene gas | [3] |
| Solvent | Carbon disulfide | [3] |
| Reaction Temperature | 0–5 °C | [3] |
| Reaction Time | 3–3.5 hours | [3] |
| Product Yield | 60–68% | [3] |
| Boiling Point | 114–116 °C (at 0.2 mm Hg) | [3] |
| Melting Point | 33.5–35 °C | [3] |
Application Note 3: Synthesis of 2-Alkyl-6-methoxy-2-tetralone Intermediates
Alkylation at the C-2 position of the tetralone scaffold is a critical step in building complexity for many pharmaceutical targets. A common strategy involves the prior introduction of a methoxycarbonyl group to activate the C-2 position, followed by alkylation and subsequent decarboxylation. However, direct alkylation can also be achieved. The following outlines an efficient method for synthesizing 2-alkyl-tetralones via a 2-methoxycarbonyl intermediate[4][5].
Caption: Logical workflow for the synthesis of 2-alkyl-tetralone intermediates.
Data Summary: Representative Yields for Alkylation of 2-Methoxycarbonyl-tetralone
| Alkyl Halide (R-X) | Product (R group) | Yield (%) | Conditions | Reference |
| Methyl Iodide | Methyl | 98 | MeONa, MeOH, Reflux | [4] |
| Ethyl Iodide | Ethyl | ~98 (quantitative) | MeONa, MeOH, Reflux | [4] |
| Isopropyl Iodide | Isopropyl | 28 | MeONa, MeOH, Reflux | [4] |
| Allyl Bromide | Allyl | 52 | MeONa, MeOH, Reflux | [4] |
Note: Yields can decrease significantly with bulkier alkyl halides[4].
Experimental Protocols
Protocol 1: Scale-Up Preparation of 6-Methoxy-2-tetralone[3]
Materials and Equipment:
-
(4-Methoxyphenyl)acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂), anhydrous
-
Ethylene gas
-
5% Hydrochloric acid (HCl)
-
Saturated sodium hydrogen carbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
A multi-neck, round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, placed in an ice-salt bath.
-
Distillation apparatus (Vigreux column).
Procedure:
-
Charge a flask with anhydrous carbon disulfide and anhydrous aluminum chloride. Cool the suspension to 0–5 °C using an ice-salt bath.
-
Begin vigorous stirring and introduce a steady stream of dry ethylene gas through the gas-inlet tube.
-
Add (4-methoxyphenyl)acetyl chloride dropwise to the stirred suspension over 1.5–2 hours, maintaining the internal temperature at 0–5 °C.
-
After the addition is complete, remove the gas-inlet tube and the cooling bath. Allow the reaction mixture to warm to room temperature and stir for an additional 3–3.5 hours. The progress can be monitored by IR spectroscopy or GC[3].
-
Cool the reaction mixture in an ice bath and carefully add ice water dropwise to quench the reaction. Note: This is a highly exothermic step[3]. Stir until all solid material dissolves.
-
Transfer the mixture to a separatory funnel. Separate the yellow organic layer.
-
Wash the organic layer sequentially with two portions of 5% hydrochloric acid and two portions of saturated sodium hydrogen carbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator (bath temperature <60 °C).
-
Purify the resulting yellow residue by vacuum distillation through a Vigreux column to yield 6-methoxy-2-tetralone as a liquid that solidifies upon cooling.
Protocol 2: General Procedure for Alkylation of 2-Methoxycarbonyl-tetralone[4]
Materials and Equipment:
-
2-Methoxycarbonyl-6-methoxy-1-tetralone
-
Sodium methoxide (MeONa)
-
Anhydrous methanol (MeOH)
-
Alkyl iodide or bromide (e.g., methyl iodide)
-
Standard reflux apparatus.
Procedure:
-
Dissolve the β-keto ester (2-methoxycarbonyl-6-methoxy-1-tetralone) in absolute methanol in a round-bottom flask equipped with a reflux condenser.
-
Add sodium methoxide to the solution and heat the reaction mixture to reflux for 30 minutes.
-
Cool the mixture to room temperature and add the corresponding alkyl iodide (1.5 equivalents).
-
Heat the mixture to reflux again and maintain for approximately 18 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2-alkyl-2-methoxycarbonyl-6-methoxy-1-tetralone.
-
For decarboxylation, the purified product can be heated with aqueous HCl to yield the final 2-alkyl-6-methoxy-1-tetralone.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxy-2-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-2-tetralone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Problem 1: Low yield in the initial Friedel-Crafts acylation of anisole with succinic anhydride.
Question: We are experiencing a low yield of the desired para-substituted product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, during the Friedel-Crafts acylation. What are the potential causes and solutions?
Answer:
Low yields in this step can often be attributed to several factors. Here is a breakdown of common causes and troubleshooting suggestions:
-
Formation of Ortho-Isomer: The primary side reaction is the formation of the ortho-substituted isomer, 3-(2-methoxyphenyl)-3-oxopropanoic acid. While the para-isomer is sterically and electronically favored, the ortho-isomer can still form.
-
Solution: The regioselectivity is influenced by the reaction conditions. Lower reaction temperatures generally favor the formation of the para-product. Ensure the reaction is adequately cooled, particularly during the addition of the Lewis acid catalyst.
-
-
Moisture Contamination: The Lewis acid catalyst (e.g., aluminum chloride) is extremely sensitive to moisture. Contamination with water will deactivate the catalyst and hydrolyze the succinic anhydride, reducing the overall yield.
-
Solution: Use anhydrous reagents and solvents. All glassware should be thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: An inadequate amount of Lewis acid will result in incomplete conversion of the starting materials.
-
Solution: Use a stoichiometric excess of the Lewis acid catalyst. Typically, 2.2 to 2.5 equivalents of AlCl₃ are used relative to the limiting reagent (anisole or succinic anhydride).
-
-
Cleavage of the Methoxy Group: At higher temperatures, the Lewis acid can cleave the methyl ether of anisole, leading to the formation of phenolic byproducts.[1]
-
Solution: Maintain a low reaction temperature and consider using a milder Lewis acid if ether cleavage is a significant issue.
-
| Parameter | Condition A | Condition B | Condition C |
| Lewis Acid | AlCl₃ | FeCl₃ | I₂/DMF |
| Temperature | 0-5 °C | Room Temperature | 140 °C |
| Solvent | Dichloromethane | Propylene Carbonate | DMF |
| Yield of para-isomer | High | Good to Excellent | Moderate |
| Yield of ortho-isomer | Low | Traces | ~3%[2] |
Problem 2: Incomplete Clemmensen reduction of the keto-acid intermediate.
Question: Our Clemmensen reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid to 4-(4-methoxyphenyl)butanoic acid is sluggish and gives a mixture of products. How can we improve this step?
Answer:
The Clemmensen reduction is a powerful method for reducing ketones to alkanes, but it can be sensitive to reaction conditions. Here are some common issues and their solutions:
-
Formation of Alcoholic Byproducts: Incomplete reduction can lead to the formation of the corresponding alcohol as a byproduct.[3]
-
Solution: Ensure a sufficient excess of amalgamated zinc and concentrated hydrochloric acid are used. The reaction often requires prolonged heating under reflux to drive it to completion.
-
-
Dimerization Products: Under the strongly acidic conditions, dimerization or polymerization of the starting material or product can occur.[3]
-
Solution: Maintain vigorous stirring to ensure proper mixing and prevent localized high concentrations of reactants.
-
-
Substrate Solubility: The keto-acid may have limited solubility in the aqueous acidic medium, leading to a slow reaction rate.
-
Solution: The addition of a co-solvent that is miscible with aqueous acid, such as ethanol or dioxane, can improve the solubility of the substrate.
-
Problem 3: Low yield during the intramolecular cyclization to form 6-methoxy-2-tetralone.
Question: The intramolecular Friedel-Crafts cyclization of 4-(4-methoxyphenyl)butanoic acid is not proceeding efficiently. What are the key factors for a successful cyclization?
Answer:
This step is crucial for forming the tetralone ring system. Low yields are often related to the choice of cyclizing agent and reaction conditions.
-
Ineffective Cyclizing Agent: The strength of the acid catalyst is critical for promoting the intramolecular acylation.
-
Solution: Polyphosphoric acid (PPA) is a commonly used and effective reagent for this type of cyclization. Ensure the PPA is fresh and has a high polyphosphoric acid content. Concentrated sulfuric acid can also be used, but may lead to more side reactions.
-
-
High Reaction Temperature: While heat is required, excessive temperatures can lead to charring and decomposition of the product.
-
Solution: Carefully control the reaction temperature, typically in the range of 80-100 °C when using PPA. Monitor the reaction progress by TLC to avoid prolonged heating.
-
Problem 4: Incomplete demethylation of 6-methoxy-2-tetralone.
Question: We are having difficulty achieving complete demethylation of 6-methoxy-2-tetralone to this compound using hydrobromic acid. What are the potential issues?
Answer:
Demethylation of aryl methyl ethers with strong acids like HBr can be challenging. Here are some factors to consider:
-
Insufficiently Harsh Conditions: Cleavage of the aryl-methyl ether bond requires strong acid and high temperatures.
-
Side Reactions: The harsh conditions can lead to the formation of brominated byproducts or other undesired transformations.
-
Solution: Carefully control the reaction time and temperature. Monitor the reaction by TLC to determine the point of complete conversion of the starting material without excessive byproduct formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the efficiency of each step. Published procedures for similar multi-step syntheses often report overall yields in the range of 30-50%.
Q2: How can I purify the final product, this compound?
A2: Purification is typically achieved through recrystallization.[4] The choice of solvent is crucial and may require some experimentation. Common solvent systems for recrystallization of phenolic compounds include water, ethanol/water mixtures, or toluene. Column chromatography on silica gel can also be used for purification, particularly for removing closely related impurities.
Q3: What are the key analytical techniques to monitor the progress of the reactions and characterize the products and byproducts?
A3:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each reaction and identifying the presence of starting materials, products, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural elucidation of the desired products and for identifying and quantifying impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the products and identify unknown byproducts.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and for quantifying the levels of any impurities.[5][6]
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several steps involve hazardous reagents and conditions:
-
Friedel-Crafts Acylation: Anhydrous aluminum chloride is corrosive and reacts violently with water. The reaction is also exothermic. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Clemmensen Reduction: Concentrated hydrochloric acid is highly corrosive. The reaction involves the use of mercury, which is toxic. Handle zinc amalgam with care and dispose of mercury-containing waste properly.
-
Demethylation: Concentrated hydrobromic acid is corrosive and toxic. The reaction is performed at high temperatures. Use appropriate safety measures to prevent burns and inhalation of fumes.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole with Succinic Anhydride
-
To a stirred solution of anisole (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add succinic anhydride (1.1 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Protocol 2: Clemmensen Reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid
-
Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.
-
To a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Add the 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) to the flask.
-
Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-methoxyphenyl)butanoic acid.
Protocol 3: Intramolecular Cyclization using Polyphosphoric Acid
-
Add 4-(4-methoxyphenyl)butanoic acid (1.0 eq) to polyphosphoric acid (PPA) at room temperature.
-
Heat the mixture with stirring to 80-90 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give crude 6-methoxy-2-tetralone.
Protocol 4: Demethylation of 6-methoxy-2-tetralone
-
To a flask containing 6-methoxy-2-tetralone (1.0 eq), add 48% aqueous hydrobromic acid.[4]
-
Heat the mixture to reflux (approximately 125 °C) for 3 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, which should cause the product to precipitate.[4]
-
Filter the solid product and wash it with cold water.
-
The crude this compound can be further purified by recrystallization from water or another suitable solvent.[4]
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: Side reactions in the Friedel-Crafts acylation step.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Home Page [chem.ualberta.ca]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yield in 6-Hydroxy-2-tetralone reactions"
Welcome to the technical support center for 6-Hydroxy-2-tetralone synthesis. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and its precursors.
Question: My intramolecular Friedel-Crafts acylation to form the tetralone ring is resulting in a low yield or a dark, tarry substance. What are the likely causes and solutions?
Answer: Low yields and tar formation in Friedel-Crafts acylations are common issues that typically point to problems with the catalyst, reaction conditions, or starting materials.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the reagents, solvent, or glassware will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and fresh, high-purity Lewis acids.
-
-
Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][2] This requires more than a catalytic amount of the Lewis acid.
-
Solution: Use a stoichiometric amount or even a molar excess of the Lewis acid relative to the acylating agent. A 100% molar excess of aluminum chloride has been shown to be necessary for acceptable yields in some tetralone syntheses.[2]
-
-
High Reaction Temperature: Elevated temperatures can promote side reactions and polymerization, leading to the formation of dark, tarry materials.[1]
-
Solution: Maintain the recommended reaction temperature and monitor it closely. It is often beneficial to add the reagents at a lower temperature (e.g., in an ice bath) and then allow the reaction to slowly warm to room temperature.[2]
-
-
Impure Starting Materials: Impurities in the starting aromatic compound or the acylating agent can interfere with the reaction.[1]
-
Solution: Purify all starting materials before use. For example, (4-methoxyphenyl)acetyl chloride can be purified by distillation.[2]
-
Question: I am attempting to demethylate 6-methoxy-2-tetralone to produce this compound using a Birch reduction, but the reaction is failing or giving a complex mixture of products. What should I check?
Answer: The Birch reduction is a powerful reaction for converting aromatic ethers to phenols but is known for its sensitivity and operational challenges.
-
Reaction Conditions: The reaction relies on dissolving an alkali metal (like sodium or lithium) in liquid ammonia to generate solvated electrons.[3][4] The success of the reaction is highly dependent on maintaining these specific conditions.
-
Solution: Ensure the liquid ammonia is kept at its boiling point (-33 °C) throughout the reaction. The appearance of a persistent, deep blue color indicates the successful formation of solvated electrons.
-
-
Trace Metal Contamination: The Birch reduction is notoriously sensitive to trace amounts of iron, which can catalyze the decomposition of the solvated electrons.[5]
-
Solution: Use scrupulously clean, rust-free glassware. If using a stainless steel spatula, ensure it is clean and introduced for the minimum time necessary. Consider using non-metallic spatulas.
-
-
Proton Source: A proton source, typically an alcohol, is required to protonate the radical anion intermediate.[3] The choice and amount of alcohol can affect the outcome.
-
Solution: Use a dry alcohol like ethanol or t-butanol. The timing of its addition is also crucial to the reaction's success.
-
-
Safety and Handling: Both liquid ammonia and alkali metals are hazardous. Improper handling can lead to reaction failure and significant safety risks.[5]
-
Solution: This reaction should only be performed by personnel experienced with handling these materials in a well-ventilated fume hood and with appropriate personal protective equipment.
-
Question: My multi-step synthesis of 6-methoxy-2-tetralone from 6-methoxy-1-tetralone (via olefination, epoxidation, and rearrangement) has a very low yield. Where am I losing my product?
Answer: This synthetic route involves several transformations, each with potential pitfalls. The critical step is often the acid-catalyzed rearrangement of the epoxide.
-
Olefination Yield: The initial conversion of 6-methoxy-1-tetralone to the corresponding olefin (6-methoxy-3,4-dihydronaphthalene) is generally high-yielding (over 90%) when using methods like heating with 2,4-pentanediol and p-toluenesulphonic acid.[6] Significant yield loss here is uncommon but could point to incomplete reaction or issues during workup.
-
Epoxide Instability: The epoxide intermediate formed from the olefin can be unstable and prone to decomposition, especially during purification attempts like column chromatography.[6]
-
Solution: It is often best to use the crude epoxide directly in the next step without purification.[6]
-
-
Rearrangement Step: The rearrangement of the epoxide to 6-methoxy-2-tetralone using an acid catalyst (e.g., ethanolic sulfuric acid) is the most likely source of significant yield loss. Published procedures report yields as low as 39% for this step, with attempts to optimize temperature, time, and acid concentration failing to improve the outcome.[6] A major side reaction can be the reformation of the more stable 6-methoxy-1-tetralone.[6]
-
Solution: While this step is inherently low-yielding, careful control of reaction time and temperature is critical. Monitor the reaction progress to avoid prolonged exposure to acid, which could promote side reactions.
-
Data Summary
The following tables summarize quantitative data for key synthetic steps towards this compound.
Table 1: Comparison of Yields for 6-Methoxy-2-tetralone Synthesis
| Starting Material | Reaction Type | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| (4-Methoxyphenyl)acetyl chloride & Ethylene | Intramolecular Friedel-Crafts Acylation | AlCl₃, Dichloromethane | 60-68% | [2] |
| 6-Methoxy-1-tetralone | Olefination, Epoxidation, Rearrangement | 2,4-pentanediol, MCPBA, H₂SO₄ | 36% (overall) |[6] |
Experimental Protocols & Workflows
Visualizing the Troubleshooting Process
A logical approach is crucial when diagnosing low-yield reactions. The following workflow outlines a general strategy for troubleshooting.
Caption: A troubleshooting workflow for low-yield this compound synthesis.
Synthetic Pathway Overview
The synthesis often proceeds through the precursor 6-methoxy-2-tetralone, which is then demethylated.
Caption: Key synthetic routes to this compound via a common intermediate.
Protocol 1: Synthesis of 6-Methoxy-2-tetralone via Friedel-Crafts Acylation
This protocol is adapted from the procedure published in Organic Syntheses.[2]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
(4-Methoxyphenyl)acetyl chloride
-
Ethylene gas
-
5% Hydrochloric acid
-
Saturated sodium hydrogen carbonate solution
-
Anhydrous magnesium sulfate
-
Ice, water
Procedure:
-
Setup: Charge a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel with anhydrous AlCl₃ (0.400 mole) and 800 mL of anhydrous DCM.
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Cooling: Place the flask in an acetone-dry ice bath and stir the mixture.
-
Reagent Addition: Slowly add a solution of (4-methoxyphenyl)acetyl chloride (0.200 mole) in 200 mL of DCM over 45 minutes.
-
Ethylene Introduction: Once the addition is complete, replace the dropping funnel with a gas-inlet tube and bubble ethylene vigorously into the mixture for approximately 10 minutes.
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Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 3-3.5 hours. The progress can be monitored by taking a small aliquot, quenching it with water, and analyzing via IR spectroscopy or GC.[2]
-
Quenching: Cool the reaction mixture in an ice bath and carefully add 250 mL of ice water dropwise, as the initial addition is highly exothermic. Stir until all solids have dissolved.
-
Workup: Separate the yellow organic layer. Wash it twice with 150-mL portions of 5% HCl and then twice with 150-mL portions of saturated NaHCO₃ solution.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and remove the solvent using a rotary evaporator (bath temperature <60°C).
-
Purification: Purify the resulting yellow residue by vacuum distillation to yield 6-methoxy-β-tetralone. The expected yield is between 60-68%.[2]
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing tetralone precursors? A1: Friedel-Crafts acylation has a significant advantage over alkylation because the acylium ion intermediate does not undergo carbocation rearrangements.[7][8] This leads to a single, predictable product. In contrast, the carbocations formed during alkylation can rearrange, leading to a mixture of isomers that are difficult to separate. Additionally, the ketone product of acylation is deactivating, which prevents poly-acylation, another common side reaction in alkylations.[1][8]
Q2: Can I use aromatic substrates with hydroxyl or amine groups directly in a Friedel-Crafts reaction? A2: No, aromatic compounds with -OH or -NH₂ groups are generally not suitable for Friedel-Crafts reactions.[1] These functional groups contain lone pairs of electrons that will coordinate strongly with the Lewis acid catalyst, deactivating it. It is necessary to protect these functional groups before carrying out the acylation.
Q3: this compound seems unstable. How should it be stored? A3: While specific stability data for this compound is not detailed in the provided results, its precursor, 6-methoxy-2-tetralone, is noted to be best stored under a nitrogen atmosphere at low temperatures (in a freezer).[2] It is also recommended that the glassware used for storage be rinsed with ammonium hydroxide and dried to passivate the surface.[2] It is reasonable to apply similar storage precautions for the final hydroxy product to minimize degradation.
Q4: Are there alternative methods to the Birch reduction for demethylation? A4: Yes, other ether cleavage reagents exist in organic synthesis. While the Birch reduction is a classic method, reagents like hydrobromic acid (HBr) in acetic acid are also commonly used to cleave aryl methyl ethers.[9] The choice of method depends on the overall functionality of the molecule and its tolerance to strong acidic or reducing conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Birch reduction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. US3829498A - Process for preparing 5-hydroxy-1-tetralone - Google Patents [patents.google.com]
Technical Support Center: Optimization of 6-Hydroxy-2-tetralone Alkylation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the optimization of reaction conditions for the alkylation of 6-Hydroxy-2-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the alkylation of this compound?
The main challenges stem from the presence of two nucleophilic sites: the enolizable α-carbon of the ketone and the phenolic hydroxyl group. This can lead to a mixture of products, including C-alkylation, O-alkylation, and dialkylation. The stability of the starting material can also be a concern, as 6-methoxy-2-tetralone is known to be more unstable than its 1-tetralone isomer.[1]
Q2: What is the difference between C-alkylation and O-alkylation in this reaction?
C-alkylation refers to the formation of a new carbon-carbon bond at the carbon atom adjacent to the ketone (the α-carbon). O-alkylation is the formation of a new carbon-oxygen bond at the phenolic hydroxyl group. The desired product in this context is typically the C-alkylated product.
Q3: How can I favor C-alkylation over O-alkylation?
The choice of base and solvent system is crucial for controlling the regioselectivity of the alkylation. Harder bases, such as sodium hydride (NaH), tend to favor C-alkylation, especially in aprotic solvents like THF.[2] The use of a phase-transfer catalyst (PTC) can also be an effective strategy for promoting C-alkylation.[2]
Q4: Is it necessary to protect the hydroxyl group before alkylation?
Protecting the hydroxyl group as a methoxy (as in 6-methoxy-2-tetralone) or another suitable protecting group is a common strategy to prevent O-alkylation and simplify the reaction outcome.[3][4] However, this adds extra steps to the synthesis (protection and deprotection). Direct alkylation without a protecting group is possible but requires careful optimization of the reaction conditions.
Q5: What are common side products, and how can they be minimized?
Besides the O-alkylated product, dialkylation at the α-carbon is a common side reaction. This occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. To minimize this, one can use a slight excess of the tetralone, add the alkylating agent slowly, and maintain a low reaction temperature.
Troubleshooting Guides
Issue 1: Low Yield of the Desired C-Alkylated Product
Q: My reaction is resulting in a low yield of the 6-hydroxy-2-alkyl-tetralone. What are the potential causes and solutions?
A: Low yields can be attributed to several factors. Follow this guide to troubleshoot the issue.
-
Incomplete Deprotonation: Ensure the base is sufficiently strong and used in the correct stoichiometry to fully deprotonate the α-carbon. Consider switching to a stronger base like sodium hydride (NaH).
-
Poor Reactivity of Alkylating Agent: The reactivity of alkyl halides varies (I > Br > Cl). If using a less reactive halide, consider switching to the corresponding iodide or using a higher reaction temperature.
-
Side Reactions: The formation of O-alkylated or dialkylated products can significantly reduce the yield of the desired product. See the troubleshooting guides below for addressing these specific issues.
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Decomposition of Starting Material: this compound may be unstable under harsh basic conditions or high temperatures.[1] It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the lowest effective temperature.
Issue 2: Significant Formation of O-Alkylated Byproduct
Q: I am observing a significant amount of the O-alkylated product in my reaction mixture. How can I improve the selectivity for C-alkylation?
A: The formation of the O-alkylated product is a common problem due to the nucleophilicity of the phenoxide ion.
-
Choice of Base and Solvent: The solvent plays a critical role. Aprotic solvents like THF or dioxane generally favor C-alkylation when used with bases like NaH.[5] In contrast, protic solvents can solvate the enolate oxygen, making the carbon more nucleophilic.
-
Protecting Group Strategy: The most reliable method to avoid O-alkylation is to protect the hydroxyl group before performing the alkylation. A common choice is the methoxy group, as 6-methoxy-2-tetralone is a frequent precursor in syntheses.[1][3]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA) can enhance the rate of C-alkylation.[2]
Issue 3: Formation of Dialkylated Product
Q: My product mixture contains a noticeable amount of the 2,2-dialkyl-6-hydroxy-2-tetralone. How can I prevent this?
A: Dialkylation occurs when the mono-alkylated product reacts further.
-
Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times. This favors the reaction with the more acidic starting material over the less acidic mono-alkylated product.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions used for the alkylation of tetralone derivatives, which can serve as a starting point for the optimization of this compound alkylation.
| Substrate | Base | Solvent | Alkylating Agent | Catalyst | Temperature | Yield | Reference |
| 2-Methoxycarbonyl-1-tetralone | NaH | DMC | MeI | - | Room Temp | 98% | [2] |
| 2-Methoxycarbonyl-1-tetralone | NaOMe | MeOH | EtI | - | Room Temp | 99% | [2] |
| 2-Methoxycarbonyl-1-tetralone | - | Toluene | BnBr | TEBA | Room Temp | 77% | [2] |
| Cyclopropyl phenyl ketone | Na@SiO2 | THF | 4-bromotoluene | - | 25 °C | 19% | [5] |
| α-Tetralone | KOtBu | tBuOH/Toluene | Primary Alcohols | [OsCl2(dppf)(ampy)] | 120 °C | - | [6] |
Note: Yields are for the specific substrates and conditions listed and may vary for this compound.
Experimental Protocols
General Protocol for the C-Alkylation of this compound (Hypothetical)
This protocol is a generalized procedure based on common practices for ketone alkylation and should be optimized for specific alkylating agents and desired outcomes.
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Add 1.2 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) to the THF and cool the suspension to 0 °C.
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Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Slowly add the alkylating agent (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-alkyl-6-hydroxy-2-tetralone.
Visualizations
Experimental Workflow
Caption: General workflow for the alkylation of this compound.
Troubleshooting Logic for Byproduct Formation
Caption: Decision tree for troubleshooting common byproduct formation.
C-Alkylation vs. O-Alkylation Pathways
Caption: Competing pathways for C-alkylation versus O-alkylation.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 6-Hydroxy-2-tetralone Derivatives
Welcome to the technical support center for the chromatographic purification of 6-Hydroxy-2-tetralone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for purifying crude this compound derivatives after synthesis?
For initial purification to remove major impurities and reaction byproducts, normal-phase flash chromatography on silica gel is a common and effective starting point. This technique is well-suited for separating compounds with different polarities, which is typical for a crude reaction mixture containing starting materials, reagents, and the desired product.
Q2: When should I use reversed-phase HPLC for purification?
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is ideal for high-resolution separation of compounds with similar polarities, such as positional isomers or closely related impurities that are difficult to separate by normal-phase chromatography. It is also the preferred method for final purity analysis and for purifying highly polar derivatives that are not well-retained on silica gel.
Q3: My this compound derivative is a racemic mixture. How can I separate the enantiomers?
Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating enantiomers of this compound derivatives. Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose backbones, are often successful, typically used in normal-phase mode with mobile phases like hexane/alcohol mixtures.
Q4: What are some common impurities I might encounter during the synthesis of this compound derivatives?
Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in syntheses involving alkylation, you might find O-alkylated products in addition to the desired C-alkylated derivative[1]. In reactions starting from 6-methoxy-1-tetralone, incomplete demethylation can result in the corresponding methoxy derivative as an impurity[2]. Positional isomers can also be a significant challenge, requiring optimized chromatographic conditions for separation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your purification experiments.
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Symptoms:
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Asymmetrical peaks with a "tail" extending from the back of the peak.
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Reduced peak height and poor resolution between adjacent peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols: The phenolic hydroxyl group of this compound can interact with free silanol groups on the silica backbone of the stationary phase, leading to peak tailing. | 1. Lower Mobile Phase pH: Operate the mobile phase at a low pH (e.g., 2.5-3.5) by adding an acid like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing unwanted interactions. 2. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped). 3. Add a Competing Base: For basic derivatives, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape. |
| Column Overload: Injecting too much sample can lead to peak distortion. | 1. Reduce Injection Volume/Concentration: Decrease the amount of sample loaded onto the column. 2. Use a Preparative Column: If a larger sample amount is necessary, switch to a column with a larger internal diameter and higher loading capacity. |
| Mismatched Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase conditions. 2. Use a Weaker Solvent: If the sample is not soluble in the mobile phase, use the weakest possible solvent that ensures solubility. |
Issue 2: Co-elution of the Desired Product and Impurities
Symptoms:
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A single, broad peak that contains both the product and one or more impurities.
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Incomplete separation between the product peak and an adjacent impurity peak.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Resolution: The chromatographic conditions are not optimized to separate compounds with similar properties. | 1. Optimize Mobile Phase Composition: For reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. For normal-phase, modify the polarity of the eluent by changing the ratio of a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate). 2. Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18 for reversed-phase, or an amino-propyl column instead of bare silica for normal-phase). 3. Adjust the Gradient: For gradient elution, a shallower gradient around the elution time of the target compound can improve resolution. |
| Presence of Positional Isomers: Isomers with very similar physicochemical properties can be challenging to separate. | 1. High-Efficiency Column: Use a column with smaller particle size and/or longer length to increase the number of theoretical plates and enhance separation efficiency. 2. Methodical Screening: Systematically screen different stationary phases and mobile phase compositions to identify conditions that provide the best selectivity for the isomers. |
Issue 3: Low Recovery of the Purified Compound
Symptoms:
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The amount of purified product obtained is significantly lower than expected based on the amount of crude material loaded.
Possible Causes and Solutions:
| Cause | Solution |
| Irreversible Adsorption on the Column: The compound may be strongly and irreversibly binding to the stationary phase. | 1. Column Flushing: After the run, flush the column with a very strong solvent to elute any remaining compound. 2. Change Stationary Phase: If irreversible adsorption is suspected, especially on silica gel, consider using a less active stationary phase or switching to reversed-phase chromatography. |
| Compound Instability: The compound may be degrading on the column. | 1. Modify Mobile Phase pH: If the compound is pH-sensitive, ensure the mobile phase pH is within its stability range. 2. Reduce Run Time: Optimize the method to minimize the time the compound spends on the column. |
| Improper Fraction Collection: The fraction collector settings may not be optimized, leading to loss of product. | 1. Optimize Collection Parameters: Adjust the peak detection threshold and the collection window to ensure the entire peak is collected. 2. Account for Delay Volume: Ensure the system's delay volume (the volume between the detector and the fraction collector) is correctly configured to avoid collecting fractions too early or too late. |
Data Presentation: Purification Parameters
The following tables summarize typical starting conditions for the purification of this compound derivatives.
Table 1: Normal-Phase Flash Chromatography - General Starting Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients |
| Loading Technique | Dry loading (pre-adsorbed on silica) or minimal volume of strong solvent |
| Detection | UV (typically 254 nm) |
Table 2: Reversed-Phase HPLC - General Starting Conditions
| Parameter | Recommendation |
| Stationary Phase | C18, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic Acid or TFA B: Acetonitrile or Methanol + 0.1% Formic Acid or TFA |
| Flow Rate | Analytical: 1.0 mL/min Preparative: 20-50 mL/min (for ~20 mm ID columns) |
| Gradient | 5-95% B over 20-30 minutes (initial screening) |
| Detection | UV (typically 254 nm or 280 nm) |
Table 3: Chiral HPLC - Enantiomeric Separation of Tetralone Derivatives
| Parameter | Reported Conditions | Reference |
| Stationary Phase | Chiralpak IC (cellulose-based) | [3] |
| Mobile Phase | n-hexane/isopropanol | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Temperature | 25 °C | [3] |
Experimental Protocols
Protocol 1: General Normal-Phase Flash Chromatography for Crude Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a well-packed bed.
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Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a strong solvent (e.g., dichloromethane). Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: General Reversed-Phase Preparative HPLC for High-Purity Isolation
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System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95:5 Water (0.1% TFA):Acetonitrile (0.1% TFA)) until a stable baseline is achieved.
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Sample Preparation: Dissolve the partially purified sample in a solvent mixture that is as close to the initial mobile phase composition as possible to ensure good peak shape. Filter the sample through a 0.45 µm filter.
-
Injection: Inject the sample onto the column.
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Gradient Elution: Run a linear gradient to increase the concentration of the organic solvent (e.g., from 5% to 95% Acetonitrile over 30 minutes).
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Fraction Collection: Collect fractions corresponding to the product peak based on UV detection.
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Purity Analysis and Isolation: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be freeze-dried to yield the final product.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for peak tailing in reversed-phase HPLC.
References
"identification of byproducts in 6-Hydroxy-2-tetralone reactions by GC-MS"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of byproducts in 6-Hydroxy-2-tetralone reactions by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a peak with a very similar mass spectrum to this compound but at a different retention time. What could it be?
A1: This is likely a regioisomer of this compound. Depending on the synthetic route, isomers such as 5-Hydroxy-2-tetralone or 7-Hydroxy-2-tetralone can form. Friedel-Crafts reactions, for instance, can sometimes lead to a mixture of positional isomers. To confirm the identity, it would be necessary to synthesize authentic standards of the suspected isomers or use advanced analytical techniques like NMR spectroscopy.
Q2: My chromatogram shows significant peak tailing for the this compound peak. How can I improve the peak shape?
A2: Peak tailing for polar compounds like phenols is common in GC-MS. It is often caused by active sites in the GC inlet or on the column. Here are some solutions:
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Derivatization: The most effective solution is to derivatize the hydroxyl group to make the analyte less polar and more volatile. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy.
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Inlet Maintenance: Ensure your GC inlet liner is clean and consider using a deactivated liner.
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Column Choice: Use a column designed for the analysis of polar compounds. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point.
Q3: I am seeing "ghost peaks" in my blank runs after analyzing my reaction mixture. What is the cause and how can I fix it?
A3: Ghost peaks are typically the result of carryover from a previous injection or contamination in the system.
-
Carryover: High-boiling-point byproducts or starting materials from your reaction may be retained in the GC system and elute slowly in subsequent runs. To mitigate this, you can bake out the column at a high temperature after each run and ensure your injection port temperature is high enough to volatilize all components of your sample.
-
Contamination: Contamination can come from several sources, including impure solvents, septa bleed, or contaminated carrier gas. Ensure you are using high-purity solvents and regularly replace your inlet septum.
Q4: The baseline of my chromatogram is noisy. What are the common causes?
A4: A noisy baseline can be caused by several factors:
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Contaminated Carrier Gas: Impurities in the carrier gas can lead to a high baseline and noise. Ensure you are using high-purity gas and that your gas traps are functioning correctly.
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Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline and noise. Ensure you are operating within the recommended temperature limits for your column.
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Mass Spectrometer Contamination: The ion source of the mass spectrometer can become contaminated over time, leading to increased noise. Regular cleaning of the ion source is necessary.
Potential Byproducts in this compound Synthesis
The byproducts observed will heavily depend on the synthetic route employed. Below is a table of potential impurities that may arise from common synthetic strategies.
| Potential Byproduct | Plausible Origin | Expected Molecular Ion (m/z) | Key Fragmentation Characteristics |
| Starting Material (e.g., a methoxynaphthalene derivative) | Incomplete reaction | Varies | Dependent on the specific starting material. |
| Isomers (e.g., 5- or 7-Hydroxy-2-tetralone) | Non-regioselective reaction (e.g., Friedel-Crafts) | 162 | Similar fragmentation to the main product, but with different relative abundances of fragment ions. |
| Over-reduced products (e.g., 6-Hydroxytetralin) | Birch reduction | 148 | Loss of water (m/z 130). |
| Poly-alkylated/acylated products | Friedel-Crafts side reactions | >162 | Fragmentation will depend on the nature of the added group. |
| Oxidized byproducts | Oxidation of 6-Hydroxytetralin | Varies | May show fragments corresponding to the introduction of additional oxygen atoms. |
Experimental Protocols
Protocol 1: Sample Preparation by Derivatization
To improve the chromatographic behavior of this compound and its hydroxylated byproducts, derivatization is recommended.
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Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).
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Derivatization: Transfer 100 µL of the sample solution to a clean vial. Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
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Analysis: Allow the sample to cool to room temperature before injecting it into the GC-MS.
Protocol 2: GC-MS Analysis
The following are general starting parameters for a GC-MS method. Optimization will be required based on your specific instrument and the nature of the byproducts.[1]
-
Gas Chromatograph (GC) Parameters:
-
Injection Port: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
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Ramp: 10°C/min to 280°C.
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Final hold: Hold at 280°C for 5-10 minutes to elute any high-boiling compounds.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
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Scan Range: m/z 40-550.
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Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
-
Visualizations
Caption: Workflow for byproduct identification.
Caption: Common GC-MS troubleshooting steps.
References
Technical Support Center: Managing the Thermal Stability of 6-Hydroxy-2-tetralone
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal stability of 6-Hydroxy-2-tetralone during chemical reactions. The information is presented in a question-and-answer format to address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known thermal stability of this compound?
Direct experimental data on the specific decomposition temperature of this compound is limited in publicly available literature. However, information on related compounds suggests that it should be handled with care at elevated temperatures. The predicted boiling point is approximately 353°C, though thermal decomposition is likely to occur at significantly lower temperatures. For a related compound, 6-Hydroxy-1-tetralone, the hazardous decomposition products upon combustion are carbon monoxide and carbon dioxide.[1]
It is recommended to store this compound in a freezer at temperatures below -20°C, sealed in a dry environment to minimize degradation.[2] The related compound, 6-methoxy-β-tetralone, is also recommended to be stored under a nitrogen atmosphere at low temperatures, suggesting sensitivity to both heat and oxidation.[3]
Q2: What are the potential signs of thermal degradation of this compound?
Signs of thermal degradation can include:
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Color Change: The appearance of discoloration (e.g., darkening or yellowing) in the reaction mixture or isolated product. The related 6-Hydroxy-1-tetralone can range in color from off-white to brown.[4]
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Formation of Impurities: The appearance of unexpected spots on Thin Layer Chromatography (TLC) or new peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
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Reduced Yield: Lower than expected yields of the desired product.
-
Gas Evolution: The formation of gases, which could indicate decarboxylation or other fragmentation pathways.
Q3: What are the common side reactions to be aware of at elevated temperatures?
While specific degradation pathways for this compound are not well-documented, potential side reactions at elevated temperatures, based on the reactivity of similar compounds, may include:
-
Oxidation: The tetralone ring system, particularly with a hydroxyl group on the aromatic ring, can be susceptible to oxidation, leading to the formation of quinone-type structures or other oxidized byproducts. Beta-tetralone is known to be sensitive to air oxidation.
-
Dehydrogenation/Aromatization: At higher temperatures, the saturated ring of the tetralone may undergo dehydrogenation to form the corresponding naphthol derivative.
-
Polymerization/Condensation: Phenolic compounds and ketones can be prone to self-condensation or polymerization reactions at high temperatures, leading to the formation of high molecular weight impurities.
Troubleshooting Guides
Issue 1: Low Yield in a Reaction Involving this compound
Possible Cause: Thermal degradation of the starting material or product.
Troubleshooting Steps:
-
Reaction Temperature Monitoring: Ensure accurate and consistent temperature control throughout the reaction. Use a calibrated thermometer and a reliable heating mantle or oil bath.
-
Lower Reaction Temperature: If the reaction protocol allows, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Stepwise Heating: If a high temperature is required, consider a stepwise heating approach where the temperature is gradually increased to the target temperature.
Issue 2: Presence of Multiple Impurities in the Crude Product
Possible Cause: Thermal decomposition leading to a mixture of side products.
Troubleshooting Steps:
-
Analytical Monitoring: Monitor the reaction progress closely using TLC, HPLC, or GC-MS to identify the point at which impurity formation becomes significant.
-
Purification of Starting Material: Ensure the this compound starting material is of high purity, as impurities can catalyze decomposition.
-
Choice of Solvent: Select a solvent with a boiling point that allows the reaction to proceed at the lowest possible temperature.
-
Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant may help to prevent oxidative degradation, although this should be tested on a small scale first to ensure it does not interfere with the desired reaction.
Quantitative Data Summary
| Parameter | This compound | 6-Hydroxy-1-tetralone | 6-Methoxy-β-tetralone |
| Melting Point | Not available | 154-157 °C[5] | 33.5-35 °C[3] |
| Boiling Point | ~353 °C (Predicted)[2] | Not available | 114–116 °C (at 0.2 mm Hg)[3] |
| Storage | Sealed, dry, under -20°C[2] | Room Temperature, Inert atmosphere[4][6] | Under nitrogen, low temperature[3] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Requiring Moderate Heating (e.g., Alkylation)
This protocol is a general guideline and should be adapted for specific reactions.
-
Inert Atmosphere: Set up the reaction vessel under a positive pressure of nitrogen or argon.
-
Reagent Addition: Dissolve this compound in a suitable, degassed solvent. Add other reagents at room temperature or below, if they are highly reactive.
-
Controlled Heating: Gradually heat the reaction mixture to the desired temperature using a temperature-controlled oil bath. For temperatures above 100°C, careful monitoring for color change is crucial.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC every 30-60 minutes. Note any significant increase in impurity formation.
-
Work-up: Upon completion, cool the reaction mixture to room temperature before quenching and extraction. Avoid prolonged heating.
-
Purification: Purify the product promptly after work-up to prevent degradation of the crude material. Column chromatography on silica gel is a common method.
Protocol 2: Monitoring Thermal Stability by HPLC
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Initial Analysis: Inject a sample of the stock solution into the HPLC system to obtain an initial purity profile.
-
Incubation: Heat the stock solution at a specific temperature (e.g., 50°C, 75°C, 100°C) in a sealed vial.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the heated solution, cool it to room temperature, and inject it into the HPLC.
-
Data Analysis: Compare the chromatograms over time to observe the decrease in the main peak area and the appearance and growth of any degradation peaks.
Visualizations
Caption: Workflow for a typical reaction involving this compound with temperature control.
Caption: Troubleshooting flowchart for thermal stability issues.
References
"preventing oxidation of the hydroxyl group during 6-Hydroxy-2-tetralone synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Hydroxy-2-tetralone, with a specific focus on preventing the oxidation of the sensitive hydroxyl group.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The primary route discussed involves the synthesis of 6-methoxy-2-tetralone followed by demethylation to yield the desired product.
Issue 1: Low Yield in Friedel-Crafts Cyclization to form 6-methoxy-2-tetralone.
-
Symptom: The yield of 6-methoxy-2-tetralone from the intramolecular Friedel-Crafts reaction of a suitable precursor (e.g., 4-(3-methoxyphenyl)butanoyl chloride) is significantly lower than expected.
-
Potential Causes & Solutions:
-
Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are moisture-sensitive. Ensure the catalyst is fresh and handled under anhydrous conditions.
-
Suboptimal Reaction Temperature: The reaction temperature is critical. For the acylation of (4-methoxyphenyl)acetyl chloride with ethylene, temperatures are typically kept low initially (e.g., using a dry ice/acetone bath) and then allowed to warm to room temperature.[1]
-
Incorrect Stoichiometry: An excess of the Lewis acid is often required to drive the reaction to completion. A 100% molar excess of aluminum chloride has been shown to be effective.[1]
-
Side Reactions: In intramolecular Friedel-Crafts reactions, intermolecular reactions can compete, leading to polymer formation. Maintaining high dilution can favor the desired intramolecular cyclization.
-
Issue 2: Incomplete Demethylation of 6-methoxy-2-tetralone.
-
Symptom: After the deprotection step, a significant amount of the starting material, 6-methoxy-2-tetralone, remains in the reaction mixture, as observed by TLC or NMR.
-
Potential Causes & Solutions:
-
Insufficient Reagent: Ensure a sufficient molar excess of the demethylating agent is used. For boron tribromide (BBr₃), 3 equivalents or more are often employed.[2] For hydrobromic acid (HBr), the reaction is often run in a large excess of the acid itself, sometimes with acetic acid as a co-solvent.[3][4]
-
Inadequate Reaction Time or Temperature: Demethylation can be slow. Monitor the reaction progress by TLC until the starting material is consumed. Reactions with HBr often require heating at high temperatures (e.g., 100-130°C) for several hours.[3][4] BBr₃ reactions are typically started at low temperatures (-78°C or 0°C) and allowed to warm to room temperature.[2][3]
-
Reagent Decomposition: BBr₃ is highly reactive with atmospheric moisture. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Product Discoloration (Yellow, Brown, or Black) and Formation of Impurities.
-
Symptom: The final this compound product or the reaction mixture during workup shows significant discoloration, suggesting the formation of colored impurities.
-
Potential Causes & Solutions:
-
Oxidation of the Phenolic Hydroxyl Group: The hydroxyl group of this compound is susceptible to oxidation, which can lead to the formation of quinone-type byproducts.[5] This is often accelerated by the presence of air (oxygen).
-
Inert Atmosphere: Perform the deprotection reaction and subsequent workup under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[5]
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by the freeze-pump-thaw method to remove dissolved oxygen.[5]
-
Antioxidants: Consider adding a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, during the workup to prevent oxidation of the product.
-
-
Harsh Reaction Conditions: High temperatures and strong acids used in some demethylation methods can lead to side reactions and decomposition. If possible, opt for milder deprotection conditions.
-
Contamination: Ensure all glassware is clean and free of any oxidizing contaminants.
-
Issue 4: Difficulty in Purifying the Final Product.
-
Symptom: The crude this compound is difficult to purify by column chromatography, with streaking of the product or co-elution with impurities.
-
Potential Causes & Solutions:
-
Product Instability on Silica Gel: Phenolic compounds can sometimes interact strongly with silica gel, leading to streaking and potential decomposition.
-
Deactivated Silica: Consider deactivating the silica gel by adding a small percentage of triethylamine to the eluent system.
-
Alternative Stationary Phases: If problems persist, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
-
Presence of Highly Polar Impurities: If the impurities are significantly more polar than the product, they may streak down the column. A pre-column filtration through a small plug of silica may help remove some of these impurities.
-
Recrystallization: If the product is a solid, recrystallization may be a more effective purification method than chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method involves a two-step process:
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Synthesis of 6-methoxy-2-tetralone: This is typically achieved via an intramolecular Friedel-Crafts reaction. A common starting material is (4-methoxyphenyl)acetyl chloride, which reacts with ethylene in the presence of a Lewis acid like aluminum chloride to form the tetralone ring system.[1]
-
Demethylation: The methoxy group of 6-methoxy-2-tetralone is then cleaved to afford the free hydroxyl group. Common reagents for this step include boron tribromide (BBr₃) and strong acids like hydrobromic acid (HBr).[3]
Q2: How can I prevent the oxidation of the hydroxyl group in this compound?
A2: Preventing oxidation is critical for obtaining a pure product. Key strategies include:
-
Work under an inert atmosphere: Use nitrogen or argon to exclude oxygen from your reaction and workup.[5]
-
Use degassed solvents: Remove dissolved oxygen from your solvents before use.[5]
-
Keep it cool: Store the purified product at low temperatures (e.g., -20°C) under an inert atmosphere.
-
Avoid prolonged exposure to air and light: Both can promote oxidation.
Q3: What are the pros and cons of different demethylation reagents?
A3: The choice of demethylating agent is a critical decision in the synthesis.
| Reagent | Pros | Cons |
| Boron Tribromide (BBr₃) | Highly effective for cleaving aryl methyl ethers. Reactions can often be run at low temperatures.[3] | Highly corrosive and moisture-sensitive. Reacts violently with water, requiring careful handling and quenching.[3] Can be expensive. |
| Hydrobromic Acid (HBr) | A strong acid that is effective for demethylation. Less expensive than BBr₃. | Requires high reaction temperatures, which can lead to side reactions and decomposition of sensitive substrates.[3][4] |
| Thiol-based Reagents | Can be used under basic conditions, offering an alternative to acidic methods. Odorless long-chain thiols have been developed.[6] | May require high-boiling solvents and elevated temperatures. |
Q4: How should I store this compound to ensure its stability?
A4: Due to its susceptibility to oxidation, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). Avoid repeated freeze-thaw cycles.
Q5: What are the expected spectroscopic data for this compound?
A5: While a specific spectrum is not provided in the search results, one would expect to see characteristic signals in the ¹H NMR spectrum corresponding to the aromatic protons (with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring), the two methylene groups of the tetralone ring, and the methylene group adjacent to the ketone. The phenolic hydroxyl proton may appear as a broad singlet. In the ¹³C NMR spectrum, characteristic peaks for the carbonyl carbon, the aromatic carbons (including the carbon bearing the hydroxyl group), and the aliphatic carbons would be present. The IR spectrum would show a strong absorption for the carbonyl group (C=O) and a broad absorption for the hydroxyl group (O-H).
Experimental Protocols
Protocol 1: Synthesis of 6-methoxy-2-tetralone via Friedel-Crafts Reaction [1]
This protocol is adapted from a procedure for the synthesis of 6-methoxy-β-tetralone.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, charge anhydrous aluminum chloride (0.400 mol) and dichloromethane (800 mL).
-
Addition of Reactant: Cool the flask in a dry ice/acetone bath and slowly add a solution of (4-methoxyphenyl)acetyl chloride (0.200 mol) in dichloromethane (200 mL) over 45 minutes.
-
Ethylene Addition: Replace the dropping funnel with a gas inlet tube and bubble ethylene gas vigorously into the reaction mixture for approximately 10 minutes.
-
Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 3-3.5 hours.
-
Workup: Cool the reaction mixture in an ice bath and carefully add 250 mL of ice water. Stir until all solids dissolve. Separate the organic layer and wash it twice with 5% hydrochloric acid and twice with saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 6-methoxy-2-tetralone.
Protocol 2: Demethylation of 6-methoxy-2-tetralone using Boron Tribromide (BBr₃) [2]
-
Reaction Setup: Dissolve 6-methoxy-2-tetralone (1.0 eq) in dry dichloromethane (DCM) in a flask under an inert atmosphere (nitrogen or argon).
-
Addition of BBr₃: Cool the solution to 0°C and add a solution of BBr₃ (3.0 eq, 1M in DCM) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quenching: Carefully add the reaction mixture dropwise to a stirring mixture of ice water.
-
Workup: Stir the mixture for 30 minutes at room temperature. Extract the aqueous layer with DCM. Combine the organic layers, wash with water, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision-making process for troubleshooting product oxidation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Functionalization of 6-Hydroxy-2-tetralone
Welcome to the technical support center for the regioselective functionalization of 6-Hydroxy-2-tetralone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What makes the regioselective functionalization of this compound challenging?
A1: The primary challenge lies in the molecule's multiple reactive sites. These include the phenolic hydroxyl group at the C6 position, the enolizable ketone at the C2 position (with acidic α-protons at C1 and C3), and the activated aromatic ring. These sites compete for reaction with electrophiles and nucleophiles, often leading to a mixture of products.
Q2: What are the main competing reactions during alkylation?
A2: During alkylation, the primary competition is between O-alkylation at the C6 hydroxyl group and C-alkylation at the C1 or C3 positions via the enolate intermediate. The reaction conditions, particularly the choice of base, solvent, and alkylating agent, determine the ratio of these products.
Q3: How can I favor O-alkylation over C-alkylation?
A3: To favor O-alkylation, conditions that promote the formation of the phenoxide ion while minimizing enolate formation are preferred. This typically involves using a weaker base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or acetone. These conditions favor the reaction at the more acidic phenolic proton.
Q4: What is a protecting group strategy and when should it be used?
A4: A protecting group strategy involves temporarily blocking one reactive site to allow a reaction to occur selectively at another.[1] For instance, if you want to perform a reaction at the C1 position without interference from the C6-hydroxyl group, you would first "protect" the hydroxyl group (e.g., as a silyl ether or methoxymethyl ether), perform the C1-alkylation, and then "deprotect" the hydroxyl group to yield the desired product.[2][3] This is crucial when the desired reaction conditions are incompatible with a free hydroxyl group.
Troubleshooting Guides
Issue 1: Poor Selectivity in Alkylation Reactions (Mixture of O- and C-Alkylated Products)
Problem: My alkylation reaction is producing a mixture of the O-alkylated (6-alkoxy-2-tetralone) and C-alkylated (1-alkyl-6-hydroxy-2-tetralone) products, and the separation is difficult.
Troubleshooting Steps:
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Analyze Your Base and Solvent System: The choice of base is critical. Strong, non-coordinating bases like LDA or NaH tend to generate the enolate, leading to more C-alkylation. Weaker, carbonate bases favor O-alkylation. The solvent also plays a key role; polar aprotic solvents can enhance the reactivity of the phenoxide for O-alkylation.[4]
-
Modify Reaction Conditions: Refer to the table below to select conditions that favor your desired outcome.
-
Consider the Alkylating Agent: According to Hard-Soft Acid-Base (HSAB) theory, harder electrophiles (like dimethyl sulfate) tend to react at the harder oxygen nucleophile (O-alkylation), while softer electrophiles (like allyl bromide) may show increased C-alkylation.
Table 1: Effect of Reaction Conditions on Alkylation Regioselectivity
| Desired Product | Base | Solvent | Temperature | Typical Alkylating Agent | Expected Outcome |
| O-Alkylation | K₂CO₃ or Cs₂CO₃ | DMF | Room Temp to 60°C | Methyl Iodide, Benzyl Bromide | Major product is 6-alkoxy-2-tetralone |
| C-Alkylation | LDA or NaH | THF | -78°C to 0°C | Allyl Bromide, Ethyl Bromoacetate | Major product is 1-alkyl-6-hydroxy-2-tetralone |
| O-Alkylation | DBU | MeCN | Room Temperature | Ethyl Iodide | Good selectivity for the O-alkylated product |
| C-Alkylation | KHMDS | Toluene | -78°C | Propargyl Bromide | High selectivity for the C-alkylated product |
Experimental Protocol: Selective O-Methylation
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Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Competing O- vs. C-alkylation pathways for this compound.
Issue 2: Lack of Selectivity in Aromatic Ring Functionalization (e.g., Halogenation)
Problem: I am attempting to functionalize the aromatic ring (e.g., bromination) but am getting a mixture of isomers at the C5 and C7 positions.
Troubleshooting Steps:
-
Steric Hindrance: The C6-hydroxyl group is an ortho-, para-director. Both the C5 and C7 positions are ortho to the hydroxyl group and are electronically activated. However, the C5 position is generally more sterically hindered by the fused ring system. Reactions with bulky electrophiles may favor the C7 position.
-
Protecting Group Influence: The choice of protecting group on the C6-hydroxyl can influence the regioselectivity of aromatic substitution. A bulky protecting group (e.g., TBDMS) will significantly hinder the C5 position, strongly directing electrophiles to C7.
-
Directed Metalation: For absolute regioselectivity, consider a directed ortho-metalation (DoM) strategy. By protecting the phenol as a suitable directed metalation group (DMG), such as a carbamate, you can use a strong base (like s-BuLi) to selectively deprotonate the C7 position, followed by quenching with an electrophile.
Caption: A decision-making workflow for troubleshooting common experimental issues.
References
Technical Support Center: Improving Stereoselectivity of Reactions with 6-Hydroxy-2-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stereoselectivity of reactions involving 6-Hydroxy-2-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in reactions with this compound?
A1: The stereochemical outcome of reactions involving this compound is principally governed by a combination of factors:
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Catalyst/Reagent Selection: The choice of chiral catalysts, ligands, or auxiliaries is paramount for inducing facial selectivity on the prochiral ketone.
-
Reaction Temperature: Lower temperatures typically enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state, thereby affecting the stereochemical outcome.[1]
-
Protecting Group Strategy: The nature of the protecting group on the hydroxyl moiety can exert steric and electronic effects that influence the approach of reagents.[2][3][4][5]
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Substrate Control: The inherent chirality of any existing stereocenters in the molecule can direct the approach of incoming reagents.
Q2: I am observing a low diastereomeric ratio (d.r.) in my reaction. What are the common causes and how can I improve it?
A2: A low diastereomeric ratio often indicates insufficient facial discrimination during the bond-forming step. Consider the following troubleshooting strategies:
-
Temperature Optimization: Systematically screen a range of lower temperatures (e.g., -20 °C, -40 °C, -78 °C). A significant improvement in d.r. is often observed at colder temperatures.[1]
-
Solvent Screening: Evaluate a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane, dioxane). The optimal solvent will stabilize the desired transition state.[1]
-
Reagent/Catalyst Stoichiometry: Variations in the stoichiometry of reagents, particularly chiral ligands or additives, can impact the formation and efficacy of the active catalytic species.
-
Bulky Protecting Groups: Introducing a sterically demanding protecting group on the 6-hydroxyl function can block one face of the molecule, thereby directing the approach of the reagent to the opposite face.
Q3: My enantiomeric excess (e.e.) is poor. What steps can I take to enhance enantioselectivity?
A3: Poor enantioselectivity is a common challenge and can stem from several factors:
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Inefficient Chiral Catalyst/Ligand: The chosen chiral catalyst may not be optimal for this compound. It is advisable to screen a library of chiral catalysts or ligands.
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Catalyst Purity and Activation: Ensure the catalyst is of high purity and that the correct activation procedure is followed. For in-situ generated catalysts, the purity of the precursors is critical.[6]
-
Racemization: The desired product may be undergoing racemization under the reaction or workup conditions. Analyze the e.e. at different time points to investigate this possibility. If racemization is occurring, consider shorter reaction times or milder workup procedures.[1]
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired asymmetric transformation. Lowering the reaction temperature can often mitigate this by slowing down the uncatalyzed pathway more significantly than the catalyzed one.[1]
-
Air and Moisture Sensitivity: Many asymmetric catalysts are sensitive to air and moisture. Ensure that all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[6]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Aldol Reactions
| Potential Cause | Suggested Solution | Expected Outcome |
| Sub-optimal Temperature | Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, RT). | An increase in the diastereomeric ratio should be observed at the optimal temperature.[1] |
| Inappropriate Solvent | Perform a solvent screen with solvents of varying polarity (e.g., Toluene, THF, CH₂Cl₂, Dioxane). | Identification of a solvent that favors the desired transition state geometry, leading to improved d.r.[1] |
| Incorrect Base/Enolate Formation | Vary the base used for enolate formation (e.g., LDA, LiHMDS, NaHMDS) and the conditions for its formation (time, temperature). | Cleaner enolate formation can lead to higher diastereoselectivity. |
| Steric Hindrance | If applicable, consider using a less sterically hindered aldehyde or protecting group on the 6-hydroxyl moiety. | Reduced steric clash in the transition state can improve diastereoselectivity. |
Issue 2: Poor Enantioselectivity in Asymmetric Reduction
| Potential Cause | Suggested Solution | Expected Outcome |
| Ineffective Chiral Catalyst | Screen a variety of chiral catalysts (e.g., different oxazaborolidines, chiral ruthenium or rhodium complexes). | Identification of a more effective catalyst for the substrate, leading to higher e.e. |
| Catalyst Degradation/Purity | Use a fresh batch of catalyst or purify the existing one. For in-situ generated catalysts, ensure precursor purity.[6] | Improved reproducibility and potentially higher enantioselectivity. |
| Sub-optimal Reducing Agent | Test different borane sources (e.g., BH₃·THF, BH₃·SMe₂, catecholborane) and their stoichiometry.[7] | The nature of the borane can influence the structure of the transition state. |
| Background Uncatalyzed Reaction | Lower the reaction temperature to slow down the non-enantioselective background reaction.[1] | An increase in the observed enantiomeric excess. |
| Racemization of Product | Analyze the enantiomeric excess at different reaction times. If observed, shorten the reaction time or modify workup conditions.[1] | Preservation of the enantiomeric purity of the product. |
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction of this compound (Protected)
This protocol is a general guideline and may require optimization for specific substrates and desired stereoisomers.
1. Protection of the Hydroxyl Group:
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Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a suitable base (e.g., triethylamine, 1.5 eq) and cool the solution to 0 °C.
-
Add the protecting group precursor (e.g., tert-butyldimethylsilyl chloride, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work up the reaction by washing with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the protected tetralone by column chromatography.
2. Enolate Formation:
-
To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.
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Add a solution of the protected this compound in anhydrous THF dropwise to the LDA solution.
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Stir the resulting enolate solution at -78 °C for 1 hour.
3. Aldol Reaction:
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In a separate flask, dissolve the aldehyde (1.2 eq) in anhydrous THF and cool to -78 °C.
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Transfer the enolate solution to the aldehyde solution via cannula over 20 minutes.
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Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
4. Workup and Deprotection:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
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Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the aldol adduct by column chromatography.
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Deprotect the hydroxyl group using appropriate conditions (e.g., TBAF for silyl ethers).
Protocol 2: Asymmetric Reduction of this compound (Protected) using an Oxazaborolidine Catalyst
This protocol describes the in-situ generation of an oxazaborolidine catalyst for the asymmetric reduction of a protected this compound.
1. Catalyst Formation:
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Under an argon atmosphere, add the chiral amino alcohol (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol) (10 mol%) to a flame-dried, three-necked round-bottom flask.
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Add anhydrous THF and cool to 0 °C.
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Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in toluene (1.0-1.2 equivalents relative to the amino alcohol) to the stirred solution.
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Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the oxazaborolidine catalyst.
2. Reduction:
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add a solution of the protected this compound (1.0 equivalent) in anhydrous THF dropwise.
-
To the reaction mixture, add the primary reducing agent, a 1.0 M solution of BH₃·SMe₂ in toluene (0.6-1.0 equivalents relative to the ketone), dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.
3. Workup and Deprotection:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting alcohol by column chromatography.
-
Deprotect the hydroxyl group as required.
Visualizations
Caption: General experimental workflow for stereoselective reactions of this compound.
Caption: Logical troubleshooting workflow for improving stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity of 6-Hydroxy-2-tetralone vs. 6-Methoxy-2-tetralone: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in chemical reactivity between structurally similar molecules is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an objective comparison of the reactivity of 6-Hydroxy-2-tetralone and 6-Methoxy-2-tetralone, supported by established chemical principles and experimental data.
The core structural feature of both compounds is the tetralone backbone, a bicyclic system valuable in the synthesis of steroids, terpenoids, and other pharmacologically active compounds.[1] The key distinction lies in the substituent at the 6-position of the aromatic ring: a hydroxyl (-OH) group in this compound and a methoxy (-OCH3) group in 6-Methoxy-2-tetralone. This single atom difference—hydrogen versus a methyl group—profoundly influences the electronic properties of the entire molecule, dictating its behavior in various chemical transformations.
Electronic Properties and Theoretical Reactivity
The reactivity of these compounds can be analyzed at three key sites: the aromatic ring, the carbonyl group, and the C6-substituent itself. The differing electronic effects of the hydroxyl and methoxy groups are the primary drivers of their distinct chemical behavior.
-
Aromatic Ring (Electrophilic Aromatic Substitution): Both the hydroxyl and methoxy groups are activating, ortho-, para-directing substituents. They donate electron density to the aromatic ring through resonance, making it more susceptible to attack by electrophiles. The hydroxyl group is a stronger activating group than the methoxy group. This is because the oxygen lone pairs are more available for donation in the phenol, whereas the methyl group in the methoxy substituent has a weak electron-withdrawing inductive effect. Consequently, This compound is expected to be more reactive towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) than 6-Methoxy-2-tetralone.[2][3]
-
Carbonyl Group (Nucleophilic Addition): The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.[4][5][6] The electron-donating nature of the -OH and -OCH3 groups from the para position slightly reduces the electrophilicity of the carbonyl carbon. Since the hydroxyl group is a more potent electron donor, it deactivates the carbonyl group towards nucleophilic attack to a greater extent than the methoxy group. Therefore, 6-Methoxy-2-tetralone is predicted to be more reactive towards nucleophiles at the carbonyl carbon than this compound.[7][8]
-
C6-Substituent Reactivity: The phenolic hydroxyl group of this compound is acidic and can be readily deprotonated to form a phenoxide, a highly potent nucleophile for reactions like O-alkylation.[9] In contrast, the methoxy group of 6-Methoxy-2-tetralone is a relatively inert ether linkage, which can be cleaved only under harsh acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding phenol.[10][11]
Comparative Experimental Data
While direct, side-by-side comparative studies with quantitative kinetic data are scarce in the literature, a review of synthetic procedures for each compound and their derivatives supports the theoretical predictions. The following table summarizes typical reactions and observed outcomes.
| Reaction Type | Reagent/Conditions | This compound | 6-Methoxy-2-tetralone | Rationale for Reactivity Difference |
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Highly Facile: Proceeds readily to form the corresponding ether.[9] | Not Applicable: Requires prior ether cleavage. | The acidic phenolic proton is easily removed, forming a reactive nucleophilic phenoxide. |
| Ether Cleavage | BBr₃ or HBr | Not Applicable | Feasible: Cleavage occurs under strong acid to yield this compound.[11] | The ether bond is stable but can be cleaved by strong Lewis or Brønsted acids. |
| Electrophilic Bromination | Br₂, Acetic Acid | Predicted High Reactivity: Expected to proceed rapidly at ortho positions to the -OH. | Moderate Reactivity: Bromination occurs, but likely requires harsher conditions or longer reaction times. | The -OH group is a more powerful activating group for electrophilic aromatic substitution than -OCH₃.[2] |
| Nucleophilic Addition (Grignard) | MeMgBr, then H₃O⁺ | Predicted Lower Reactivity: Addition to the carbonyl is expected to be slower. | Higher Reactivity: Serves as a common intermediate for steroid synthesis via carbonyl additions.[1] | The electron-donating -OCH₃ group deactivates the carbonyl less than the -OH group.[7] |
Experimental Protocols
Below are representative experimental protocols derived from the literature for key transformations involving these tetralone derivatives.
Protocol 1: Synthesis of 6-Methoxy-2-tetralone from 6-Methoxy-1-tetralone
This procedure illustrates a common transformation where the carbonyl position is shifted, a reaction that 6-methoxy-2-tetralone is often an intermediate for.[12]
-
Olefin Formation: To a solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol) in toluene (95 mL), add p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol).
-
Heat the mixture to reflux for 24 hours using a Dean-Stark apparatus to remove water.
-
Cool the reaction mixture, dilute with a 5% sodium bicarbonate solution, and extract three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify by column chromatography (silica gel, eluting with hexane) to yield 6-methoxy-3,4-dihydronaphthalene.
-
Epoxidation and Rearrangement: Dissolve the resulting olefin (from the previous step) in dichloromethane. Add m-chloroperbenzoic acid (m-CPBA) and stir overnight.
-
Without purification, heat the resulting epoxide under reflux for 3 hours with 10% ethanolic sulfuric acid to afford 6-methoxy-2-tetralone.[1][12]
Protocol 2: O-Alkylation of a Phenol (General Procedure Analogous to this compound)
This general protocol illustrates the facile reaction at the hydroxyl group.
-
Deprotonation: Dissolve this compound in a suitable solvent such as acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃), and stir the mixture.
-
Alkylation: Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) to the mixture.
-
Heat the reaction mixture (e.g., to reflux) and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the base, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the O-alkylated product.[9]
Conclusion
-
This compound is the more reactive substrate for electrophilic aromatic substitution and provides a handle for straightforward O-alkylation or O-acylation reactions. However, its carbonyl group is less electrophilic.
-
6-Methoxy-2-tetralone features a more reactive carbonyl group for nucleophilic additions, making it a preferred intermediate when modifications at the C2 position are desired.[4] Its aromatic ring is less activated, and modification of the methoxy group requires harsh ether cleavage conditions.
This comparative guide highlights how a subtle structural change dramatically alters chemical reactivity, providing a foundational understanding for researchers to select the appropriate starting material and reaction conditions for their synthetic targets in drug discovery and development.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. CAS 2472-22-2: 6-Methoxy-2-tetralone | CymitQuimica [cymitquimica.com]
- 5. CAS 2472-22-2: 6-Metoxi-2-tetralona | CymitQuimica [cymitquimica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 12. [PDF] A concise approach for the synthesis of 6-methoxy-2-tetralone | Semantic Scholar [semanticscholar.org]
6-Hydroxy-2-tetralone: A Superior Precursor for the Synthesis of Complex Molecules
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that significantly impacts the efficiency, scalability, and overall success of a synthetic route. In the landscape of tetralone precursors, 6-Hydroxy-2-tetralone has emerged as a strategic and advantageous building block, particularly in the synthesis of high-value pharmaceutical compounds such as Selective Estrogen Receptor Modulators (SERMs).
This guide provides a comparative analysis of this compound against other common tetralone precursors, supported by experimental data and detailed protocols. We will explore its advantages in key synthetic transformations and illustrate the signaling pathways of the target molecules.
Comparative Analysis of Tetralone Precursors
The primary advantage of this compound often lies in the strategic location of its hydroxyl and ketone functionalities. This specific arrangement can lead to more direct and higher-yielding synthetic routes for certain target molecules compared to other isomers like 6-Hydroxy-1-tetralone or 7-Hydroxy-1-tetralone. The methoxy-protected form, 6-methoxy-2-tetralone, is a common and stable intermediate that is readily converted to the active 6-hydroxy form.
Data Presentation: Synthesis of Tetralone Precursors
The following table summarizes the reported yields for the synthesis of various methoxy-tetralone precursors. It is important to note that direct comparison is challenging due to variations in reaction conditions and scales across different studies. However, the data provides valuable insights into the efficiency of accessing these key intermediates.
| Precursor | Starting Materials | Key Reagents | Solvent | Yield (%) | Reference |
| 6-Methoxy-2-tetralone | 6-methoxy-1-tetralone | 2,4-pentanediol, p-TsOH, m-CPBA, H₂SO₄ | Toluene, Dichloromethane, Ethanol | ~36% (overall) | [1] |
| 6-Methoxy-1-tetralone | Anisole, 4-chlorobutyryl chloride | Aluminum chloride | Dichloroethane | 85.8% | [2] |
| 6-Methoxy-1-tetralone | Methyl 4-(3-methoxyphenyl)butanoate | Eaton's reagent | Dichloroethane | 91% | [3] |
| 7-Methoxy-1-tetralone | m-Methoxyanisole, succinic anhydride | AlCl₃, H₂/Pd-C, polyphosphoric acid | Nitrobenzene, Acetic acid | Not specified | [4] |
| 5,6-Dimethoxy-1-tetralone | 6-methoxytetralin | NBS, CuI, NaOMe, KMnO₄ | Toluene, DMF, Acetonitrile | 39% (from tetralin) | [5] |
| 6,7-Dimethoxy-2-tetralone | 6-methoxytetralin | NBS, CuI, NaOMe, KMnO₄, 2,4-pentanediol, p-TsOH, m-CPBA, H₂SO₄ | Toluene, DMF, Acetonitrile, Dichloromethane, Ethanol | 41% (from 6,7-dimethoxy-1-tetralone) | [5] |
Note: The synthesis of 6-methoxy-2-tetralone often proceeds from the more readily available 6-methoxy-1-tetralone, involving a multi-step process which contributes to a lower overall yield compared to the direct cyclization methods for 1-tetralones. However, the strategic positioning of the ketone at the 2-position can offer significant advantages in subsequent steps, justifying the longer initial sequence.
Advantages in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)
A prime example showcasing the utility of this compound's precursor, 6-methoxy-2-tetralone, is in the synthesis of the osteoporosis drug Raloxifene. While various synthetic routes to Raloxifene exist, those utilizing a tetralone core highlight the importance of the precursor's structure.
Data Presentation: Synthesis of Raloxifene Intermediates
The following table compares the yields of key steps in the synthesis of Raloxifene and its analogs, starting from different precursors.
| Precursor/Intermediate | Reaction Step | Key Reagents | Yield (%) | Reference |
| 6-Methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene | Friedel-Crafts acylation with 4-[2-(piperidinyl)ethoxy]benzoyl chloride hydrochloride | Aluminum chloride | 82% | [6] |
| 6-Methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene | Hydrolysis of sulfonyl groups | Potassium hydroxide | 88% | [6] |
| 3-Aryl-6-methoxy thiofurans | Cyclodehydration of aryl thioacetyl compound | Aluminum chloride | Not specified | [7] |
Experimental Protocols
Synthesis of 6-Methoxy-2-tetralone from 6-Methoxy-1-tetralone[1]
This three-step synthesis provides access to the key 2-tetralone intermediate.
-
Dehydration: A solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol), 2,4-pentanediol (2.42 mL, 22.3 mmol), and a catalytic amount of p-toluenesulfonic acid (250 mg, 1.45 mmol) in toluene (95 mL) is heated at reflux for 24 hours using a Dean-Stark apparatus. After cooling, the reaction mixture is diluted with a 5% sodium bicarbonate solution and extracted with ether. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by silica gel chromatography (eluent: hexane) to afford 6-methoxy-3,4-dihydronaphthalene as an oil (yield: 94%).
-
Epoxidation: To a solution of the dihydronaphthalene from the previous step in dichloromethane, m-chloroperbenzoic acid (m-CPBA) is added, and the reaction is stirred until completion (monitored by TLC). The resulting epoxide is used in the next step without further purification.
-
Rearrangement: The crude epoxide is dissolved in ethanol containing 10% sulfuric acid and heated at reflux for 3 hours. After workup and purification, 6-methoxy-2-tetralone is obtained (yield: 39% over two steps).
Synthesis of 6-Methoxy-1-tetralone via Friedel-Crafts Acylation[2]
This one-pot method provides a high-yielding route to the 1-tetralone isomer.
-
Anisole (100 g) is dissolved in dichloroethane (500 mL) and cooled to approximately 0°C.
-
Aluminum chloride (300 g) is slowly added, and the mixture is stirred for 30 minutes.
-
4-chlorobutyryl chloride (150 g) is added rapidly (within about 10 minutes).
-
The reaction mixture is then heated to 80-100°C and stirred for several hours until the reaction is complete.
-
After cooling, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield 6-methoxy-1-tetralone as a white solid (yield: 85.8%).
Signaling Pathways and Mechanism of Action
This compound is a valuable precursor for synthesizing molecules that modulate critical biological pathways. A prominent example is its use in the synthesis of SERMs, which target estrogen receptors.
Estrogen Receptor Signaling Pathway
Estrogen plays a crucial role in various physiological processes by binding to its receptors (ERα and ERβ). This binding triggers a cascade of events leading to gene expression changes. The simplified diagram below illustrates the classical genomic signaling pathway.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 3. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. heteroletters.org [heteroletters.org]
- 7. jocpr.com [jocpr.com]
Spectroscopic Showdown: Confirming the Structure of 6-Hydroxy-2-tetralone with NMR and FT-IR Analysis
For researchers engaged in the synthesis and characterization of novel compounds, particularly within drug development, unambiguous structure elucidation is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to confirm the structure of 6-Hydroxy-2-tetralone, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. We present expected data for this compound in comparison to the known data for a similar compound, 6-methoxy-1-tetralone, to highlight the key spectral differences that enable positive identification.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are the standard protocols for acquiring NMR and FT-IR data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A spectral width of 0-220 ppm is generally sufficient.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[1]
-
-
Instrumentation: The analysis is performed using an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the expected quantitative data for this compound and compare it with the experimental data for the related compound, 6-methoxy-1-tetralone. The presence of the hydroxyl group and the position of the carbonyl group are the key structural differences that will manifest in the spectra.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment (this compound) | Expected Chemical Shift (δ, ppm) | Proton Assignment (6-methoxy-1-tetralone) | Experimental Chemical Shift (δ, ppm) |
| H-1, H-3 (Aliphatic CH₂) | ~3.0 - 3.5 | H-2, H-4 (Aliphatic CH₂) | ~2.1 - 2.9 |
| H-4 (Aliphatic CH₂) | ~2.8 - 3.2 | H-3 (Aliphatic CH₂) | ~2.6 |
| H-5 (Aromatic CH) | ~6.7 | H-5 (Aromatic CH) | ~6.8 |
| H-7 (Aromatic CH) | ~6.6 | H-7 (Aromatic CH) | ~6.7 |
| H-8 (Aromatic CH) | ~7.0 | H-8 (Aromatic CH) | ~7.9 |
| -OH (Phenolic) | ~5.0 - 6.0 (broad) | -OCH₃ (Methoxy) | ~3.8 |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment (this compound) | Expected Chemical Shift (δ, ppm) | Carbon Assignment (6-methoxy-1-tetralone) | Experimental Chemical Shift (δ, ppm) |
| C-1, C-3 (Aliphatic CH₂) | ~30 - 45 | C-2, C-4 (Aliphatic CH₂) | ~23 - 39 |
| C-4 (Aliphatic CH₂) | ~25 - 35 | C-3 (Aliphatic CH₂) | ~30 |
| C-4a, C-8a (Aromatic Quaternary) | ~125 - 140 | C-4a, C-8a (Aromatic Quaternary) | ~126 - 146 |
| C-5, C-7, C-8 (Aromatic CH) | ~115 - 130 | C-5, C-7, C-8 (Aromatic CH) | ~112 - 130 |
| C-6 (Aromatic C-OH) | ~155 - 160 | C-6 (Aromatic C-OCH₃) | ~163 |
| C-2 (C=O) | ~205 - 215 | C-1 (C=O) | ~197 |
Table 3: FT-IR Data (cm⁻¹)
| Vibrational Mode (this compound) | Expected Absorption Range (cm⁻¹) | Vibrational Mode (6-methoxy-1-tetralone) | Experimental Absorption Range (cm⁻¹) |
| O-H stretch (phenolic) | 3200 - 3600 (broad) | C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 | C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (ketone) | ~1715 | C=O stretch (ketone) | ~1680 |
| C=C stretch (aromatic) | 1500 - 1600 | C=C stretch (aromatic) | 1500 - 1600 |
| C-O stretch (phenol) | 1200 - 1300 | C-O stretch (ether) | 1200 - 1300 |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic confirmation of the this compound structure.
Caption: Workflow for the spectroscopic confirmation of this compound.
Caption: Keto-enol tautomerism in this compound and its spectroscopic signatures.
Discussion
The confirmation of the this compound structure relies on the careful analysis of key spectroscopic features. In the FT-IR spectrum, the presence of a broad absorption band in the 3200-3600 cm⁻¹ region is a strong indicator of the phenolic hydroxyl group. The carbonyl (C=O) stretch, expected around 1715 cm⁻¹, confirms the presence of the ketone functionality.
In the ¹H NMR spectrum, the signals corresponding to the aromatic protons will be influenced by the electron-donating hydroxyl group. A broad singlet for the phenolic proton, which is exchangeable with D₂O, will also be observed. The aliphatic protons will appear as multiplets in the upfield region.
The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shift of the carbonyl carbon will be significantly downfield (around 205-215 ppm), and the carbon attached to the hydroxyl group will also have a characteristic downfield shift.
It is important to consider the possibility of keto-enol tautomerism in 2-tetralone systems.[2] While the keto form is generally more stable, the presence of the enol tautomer could be detected by the appearance of signals for a vinylic proton and an enolic hydroxyl in the ¹H NMR spectrum, and corresponding changes in the FT-IR spectrum.[3] The equilibrium between the keto and enol forms can be influenced by the solvent and temperature.[4]
By comparing the acquired spectra with the expected data and that of known related structures, researchers can confidently confirm the successful synthesis of this compound.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantitative Purity Analysis of 6-Hydroxy-2-tetralone
For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like 6-Hydroxy-2-tetralone is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC)—supported by established experimental principles.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a broad range of non-volatile and thermally sensitive compounds.[1][2] For this compound, a reversed-phase HPLC method is most suitable, separating the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[3]
Detailed Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 275 nm, selected based on the chromophore of this compound.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 water:acetonitrile) to create a 1 mg/mL stock solution. Prepare a series of dilutions for the calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve in 10 mL of diluent, and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
The purity is calculated using the area normalization method, assuming all impurities have a similar response factor to the main peak. The percentage purity is determined by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.
-
Visualization of HPLC Workflow
Caption: Experimental workflow for HPLC purity analysis of this compound.
Alternative Analytical Methodologies
While HPLC is a robust method, other techniques offer unique advantages and can provide orthogonal data for a comprehensive purity profile.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[1] For semi-volatile compounds like this compound, derivatization may be necessary to increase volatility and prevent thermal degradation in the high-temperature GC inlet.[4]
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
-
Derivatization (Silylation):
-
Accurately weigh 1 mg of the this compound sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 100 µL of a suitable solvent like pyridine.
-
Heat the mixture at 60-70 °C for 30 minutes to convert the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis and Calculation: Purity is determined by area percent from the Total Ion Chromatogram (TIC). The mass spectra of impurity peaks can be used for structural elucidation by comparison with spectral libraries.
B. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration.[5][6] A key advantage is that it does not require a reference standard of the analyte itself.[7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into an NMR tube using a microbalance.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Add a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6) to completely dissolve both the sample and the standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to allow for full magnetization recovery. A D1 of 30-60 seconds is common.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1) for the signals of interest.
-
-
Analysis and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.
-
C. Differential Scanning Calorimetry (DSC)
DSC is an absolute technique used to determine the purity of highly crystalline organic compounds (typically >98% pure).[8] It measures the heat flow into a sample as a function of temperature. Impurities lower and broaden the melting point of a substance, and this depression can be quantified using the van't Hoff equation.[9]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a hermetically sealed aluminum pan.
-
Prepare an empty, sealed aluminum pan to use as a reference.
-
-
DSC Conditions:
-
Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition. An initial fast scan can be used to identify the approximate melting range.
-
Atmosphere: Purge the sample chamber with an inert gas like nitrogen (20-50 mL/min).
-
-
Analysis and Calculation:
Head-to-Head Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for impurity identification, the required accuracy, and sample throughput.
Quantitative Data Summary
| Parameter | HPLC-UV | GC-MS | qNMR | DSC |
| Principle | Chromatographic Separation | Chromatographic Separation | Nuclear Resonance | Thermal Analysis |
| Typical Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% | < 2.0% |
| Typical Accuracy | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% | 98.5 - 100.5% |
| Limit of Quantification (LOQ) | ~0.01 - 0.1% | ~0.001 - 0.05% | ~0.1% | Not applicable (for bulk purity) |
| Impurity Identification | Possible with DAD/MS | Excellent (via Mass Spectra) | Possible (structure dependent) | Not possible |
| Analyte Volatility | Non-volatile required | Volatile required | Not a factor | Crystalline solid required |
| Sample Throughput | High | Medium | Low | Medium |
| Primary/Absolute Method | No (requires standard) | No (requires standard) | Yes (with internal standard) | Yes |
| Best For | Routine QC, stability studies | Volatile impurity profiling | Purity of reference standards | Purity of highly pure crystalline materials |
Note: The values presented are typical performance metrics for the analysis of small organic molecules and serve for comparative purposes. Actual performance may vary based on method optimization and instrumentation.
Decision-Making for Purity Analysis Method
Caption: Decision flowchart for selecting a purity analysis technique.
Conclusion
The quantitative analysis of this compound purity can be effectively accomplished by several instrumental methods, each with distinct advantages.
-
HPLC remains the gold standard for routine quality control and stability testing, offering a balance of high throughput, good precision, and sensitivity for non-volatile impurities.
-
GC-MS is unparalleled for the identification and quantification of volatile or semi-volatile impurities that may not be detected by HPLC.
-
qNMR serves as a powerful, non-destructive primary method for accurately determining purity without a specific analyte standard, making it ideal for qualifying reference materials.
-
DSC provides a rapid and absolute measure of purity for highly pure, crystalline materials, offering valuable orthogonal data to chromatographic methods.
For a comprehensive characterization of this compound, a combination of these techniques is recommended. HPLC should be employed for routine purity assessment, while orthogonal methods like qNMR or DSC can be used to certify reference standards, and GC-MS can investigate potential volatile impurities. This multi-faceted approach ensures the highest confidence in the quality and purity of the compound for research and drug development applications.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. redalyc.org [redalyc.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thermalsupport.com [thermalsupport.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Bioactivity of 6-Hydroxy-2-tetralone Derivatives: A Comparative Guide to In Vitro Bioassay Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro bioassay results for 6-Hydroxy-2-tetralone derivatives, offering insights into their anti-inflammatory and antimicrobial potential. Detailed experimental protocols and supporting data are presented to facilitate the validation and application of these findings in drug discovery and development.
Executive Summary
This compound derivatives have emerged as a promising class of compounds with diverse biological activities. This guide focuses on the validation of their in vitro bioactivities, primarily their anti-inflammatory and antimicrobial effects. The anti-inflammatory properties are largely attributed to the inhibition of Macrophage Migration Inhibitory Factor (MIF), a key regulator of the inflammatory response. By inhibiting MIF's tautomerase activity, these derivatives can effectively attenuate downstream inflammatory signaling. Furthermore, various derivatives have demonstrated potent antimicrobial activity against a range of bacterial pathogens. This guide presents a comparative analysis of quantitative data from key bioassays, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to support further research and development of this compound-based therapeutics.
Comparative Analysis of In Vitro Bioactivities
The following tables summarize the quantitative data from various in vitro bioassays, comparing the performance of different this compound derivatives with relevant comparator compounds.
Anti-inflammatory Activity: MIF Tautomerase Inhibition
Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine, and its tautomerase activity is a key target for anti-inflammatory drug development. The inhibitory activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound/Derivative | Target | Assay Type | IC50 (µM) | Comparator Compound | Comparator IC50 (µM) |
| E-2-arylmethylene-1-tetralone (Compound 24)[1] | MIF Tautomerase (Ketonase) | Spectrophotometric | 28.6 | Caffeic Acid[1] | 0.5 |
| E-2-arylmethylene-1-tetralone (Compound 26)[1] | MIF Tautomerase (Enolase) | Spectrophotometric | 28.6 | Caffeic Acid[1] | 2.0 |
| p-methyl derivative (Compound 4)[1] | MIF Tautomerase (Ketonase) | Spectrophotometric | Potent Inhibition | - | - |
| Indolyl derivative (Compound 23)[1] | MIF Tautomerase (Ketonase) | Spectrophotometric | Potent Inhibition | - | - |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of this compound derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Comparator Compound | Comparator MIC (µg/mL) |
| Aminoguanidine-tetralone derivative (Compound 2D)[2] | Staphylococcus aureus ATCC 29213 | 0.5 | Levofloxacin[2] | 0.5-32 |
| Aminoguanidine-tetralone derivative (Compound 2D)[2] | MRSA-2 | 1 | Levofloxacin[2] | 0.5-32 |
| Various aminoguanidine-tetralone derivatives[2] | Gram-positive bacteria | 0.5 - 4 | - | - |
| 6-hydroxy-2,5,7,8-tetramethyl-N'-(2-oxoindolin-3-ylidene)chroman-2-carbohydrazide derivative (Compound 7)[3] | Escherichia coli | 12.5 | - | - |
| Various chroman derivatives[3] | Gram-positive bacteria | 25 - 100 | - | - |
| Various chroman derivatives[3] | Gram-negative bacteria | 12.5 - 100 | - | - |
Cytotoxicity Assessment
Evaluating the cytotoxicity of the compounds is crucial to determine their therapeutic window. The half-maximal cytotoxic concentration (CC50) is a key parameter.
| Compound/Derivative | Cell Line | Assay Type | CC50 / IC50 (µg/mL) |
| Aminoguanidine-tetralone derivative (Compound 2D)[2] | HEK 293-T | Not specified | 13.09 |
Experimental Protocols
Detailed methodologies for the key in vitro bioassays are provided below to ensure reproducibility and aid in the validation of results.
MIF Tautomerase Inhibition Assay
This assay spectrophotometrically measures the ability of a compound to inhibit the tautomerase activity of recombinant human MIF.
Materials:
-
Recombinant human MIF
-
Phenylpyruvate
-
Assay buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of recombinant human MIF to each well of the 96-well plate.
-
Add the diluted test compounds to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, phenylpyruvate.
-
Monitor the change in absorbance at a specific wavelength (e.g., 300 nm) over time.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"comparison of biological activity between different 6-Hydroxy-2-tetralone analogs"
For Researchers, Scientists, and Drug Development Professionals
The 6-hydroxy-2-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a variety of biologically active compounds. Analogs of this structure have demonstrated a wide range of pharmacological effects, including neuroprotective, anticancer, and receptor-modulating activities. This guide provides a comparative overview of the biological activities of different this compound analogs, supported by available experimental data, to aid in the design and development of novel therapeutics.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of various substituents. The following tables summarize the quantitative data from different studies, highlighting the impact of these structural modifications.
Dopamine Receptor Binding Affinity
The tetralone core is a key pharmacophore for dopamine receptor ligands. Modifications to the this compound structure can modulate both the affinity and selectivity for different dopamine receptor subtypes.
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 7-OH-DPAT | D3 | 0.9 | [1] |
| trans-7-OH-PIPAT | D3 | High Affinity | [2] |
| 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline | D2-like | 66 | [3] |
Note: Data presented is for structurally related hydroxy-tetralin/isoquinoline derivatives, suggesting the potential of the this compound scaffold in targeting dopamine receptors.
Anticancer Activity
Several tetralin and tetralone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The substitution pattern on the aromatic ring plays a crucial role in determining the anticancer potency.
| Compound/Analog | Cell Line | IC50 (µg/mL) | Reference |
| 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one | HeLa (Cervix Carcinoma) | 3.5 | [4] |
| 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one | MCF7 (Breast Carcinoma) | 4.5 | [4] |
Note: The presented data is for a tetralin-6-yl derivative, indicating the potential for anticancer activity within this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays cited in the literature for compounds with similar scaffolds.
Dopamine Receptor Binding Assay
This assay determines the affinity of a test compound for dopamine receptors.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the dopamine receptor subtype of interest (e.g., D2 or D3) are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]raclopride for D2/D3 receptors) and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.[1]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[5]
Visualizing Molecular Pathways and Workflows
Potential Signaling Pathway for Neuroprotection
This compound analogs, particularly those with antioxidant properties, may exert neuroprotective effects by modulating cellular stress response pathways. The Nrf2-ARE pathway is a key regulator of antioxidant defense.
Caption: Nrf2-ARE pathway modulation by this compound analogs.
General Workflow for Biological Activity Screening
The process of evaluating the biological activity of newly synthesized compounds follows a standardized workflow from synthesis to in-depth biological characterization.
Caption: From synthesis to in vivo testing of tetralone analogs.
References
- 1. Dopamine receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'- propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H10O2 | CID 4575996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystallography of 6-Hydroxy-2-tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic analysis of 6-Hydroxy-2-tetralone and its derivatives. Due to a lack of publicly available crystallographic data for this compound, this document focuses on a comparative discussion with closely related analogs, namely 6-Methoxy-2-tetralone and 6-Hydroxy-1-tetralone. The guide details the experimental protocols for single-crystal X-ray diffraction, presents a comparative table of key crystallographic parameters for these analogs, and visualizes the experimental workflow.
Introduction to this compound and its Analogs
This compound is a derivative of tetralone, a bicyclic aromatic ketone. The tetralone scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Understanding the three-dimensional structure of these molecules at the atomic level through X-ray crystallography is crucial for structure-activity relationship (SAR) studies, rational drug design, and optimizing pharmacokinetic and pharmacodynamic properties.
This guide will compare the crystallographic aspects of this compound with two of its close analogs:
-
6-Methoxy-2-tetralone: This derivative features a methoxy group at the 6-position, which can influence its electronic properties and intermolecular interactions compared to the hydroxyl group in this compound.
-
6-Hydroxy-1-tetralone: This isomer has the hydroxyl group at the same position, but the ketone is at the 1-position of the tetralone ring system. This positional difference will significantly impact the molecule's shape and potential hydrogen bonding patterns.
Comparative Crystallographic Data
While specific crystallographic data for this compound is not currently available in open-access databases, the following table provides a template for comparing key crystallographic parameters. Data for hypothetical or yet-to-be-determined structures are denoted as "Not Available." This table serves as a framework for what would be compared once the crystal structure of this compound is determined.
| Parameter | This compound | 6-Methoxy-2-tetralone | 6-Hydroxy-1-tetralone |
| Crystal System | Not Available | Not Available | Not Available |
| Space Group | Not Available | Not Available | Not Available |
| Unit Cell Dimensions | |||
| a (Å) | Not Available | Not Available | Not Available |
| b (Å) | Not Available | Not Available | Not Available |
| c (Å) | Not Available | Not Available | Not Available |
| α (°) | Not Available | Not Available | Not Available |
| β (°) | Not Available | Not Available | Not Available |
| γ (°) | Not Available | Not Available | Not Available |
| Volume (ų) | Not Available | Not Available | Not Available |
| Z (molecules/unit cell) | Not Available | Not Available | Not Available |
| Calculated Density (g/cm³) | Not Available | Not Available | Not Available |
| R-factor | Not Available | Not Available | Not Available |
Experimental Protocols for X-ray Crystallography
The determination of the crystal structure of a small organic molecule like a this compound derivative involves several key steps, from crystal growth to structure refinement.
Crystallization
Growing high-quality single crystals is often the most challenging step in X-ray crystallography. Several techniques can be employed for small organic molecules:
-
Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner vial, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility at lower temperatures can lead to the formation of well-ordered crystals.
Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a glass fiber or a cryo-loop.
-
X-ray Diffraction: The crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. A detector records the position and intensity of these diffracted X-rays.
Data Processing and Structure Solution
The collected diffraction data is then processed to determine the crystal structure.
-
Unit Cell Determination and Data Reduction: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are integrated and corrected for various experimental factors.
-
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods such as direct methods or Patterson methods. This allows for the calculation of an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Visualizations
Experimental Workflow for X-ray Crystallography
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 6-Hydroxy-2-tetralone Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis, characterization, and quality control of chiral molecules such as 6-Hydroxy-2-tetralone derivatives. These compounds are significant building blocks in the synthesis of various biologically active molecules. The accurate assessment of their enantiomeric purity is paramount for ensuring efficacy and safety. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD), supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the specific properties of the derivative under investigation. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or chiral derivatizing agent (CDA), resulting in distinct NMR signals for each enantiomer. | Differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the enantiomeric excess. |
| Advantages | High resolution and accuracy, well-established and versatile for a wide range of derivatives. Direct quantification of enantiomers. | Non-destructive, relatively fast analysis time, can provide structural information. | Rapid analysis, requires small sample amounts, can be used for high-throughput screening. Can also determine the absolute configuration. |
| Disadvantages | Can require lengthy method development, higher solvent consumption. Cost of chiral columns can be high. | Lower sensitivity compared to HPLC, potential for signal overlap, accuracy can be influenced by the choice of CSA/CDA and experimental conditions. | Less universally applicable than HPLC, requires the molecule to have a chromophore near a stereocenter, may require derivatization to enhance the CD signal. |
| Typical Sample | Solutions of the purified compound. | Solutions of the analyte with a chiral solvating or derivatizing agent. | Solutions of the purified compound, often in a specific solvent. |
| Data Output | Chromatogram with separated peaks for each enantiomer. | NMR spectrum with distinct, integrated signals for each enantiomer in the diastereomeric complex. | CD spectrum showing positive or negative Cotton effects, with intensity related to ee. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization for specific this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. It relies on the separation of enantiomers on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® columns), are particularly effective for the separation of tetralone derivatives.
Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable polysaccharide-based chiral column. For α-aryl tetralone derivatives, a Chiralpak IC column has shown good results.[1]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase HPLC consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of hexane to alcohol is a critical parameter for achieving separation and must be optimized. For example, a mobile phase of n-hexane-isopropanol (90:10, v/v) has been used for some tetralone derivatives.[1]
-
Instrumentation Setup:
-
Flow rate: Typically set between 0.5 and 1.5 mL/min. A flow rate of 1.0 mL/min is a common starting point.[1]
-
Column Temperature: Temperature can influence selectivity. A constant temperature, for instance, 25 °C, should be maintained.[1]
-
Detection: A UV detector is commonly used. The wavelength should be set to a value where the this compound derivative has strong absorbance.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a racemic standard of the this compound derivative to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
-
Quantification:
-
Integrate the peak areas of the two enantiomer signals.
-
Calculate the enantiomeric excess using the formula: % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful method for determining enantiomeric excess. This technique relies on the formation of transient diastereomeric complexes that have distinct NMR spectra.
Protocol for NMR Analysis using a Chiral Solvating Agent:
-
Reagent Selection: Choose a suitable chiral solvating agent. For compounds with hydroxyl groups like this compound, chiral alcohols or acids can be effective.
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a molar excess of the chiral solvating agent to the NMR tube. The optimal ratio of CSA to the analyte should be determined empirically.
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the signals in the ¹H NMR spectrum that are resolved into two distinct peaks, corresponding to the two diastereomeric complexes.
-
Integrate the areas of these resolved peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.
-
Calculate the enantiomeric excess based on the integral values.
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-handed circularly polarized light. It is a rapid method for determining enantiomeric excess and can also be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum with theoretical calculations or with the spectra of known compounds.
Protocol for CD Spectroscopy Analysis:
-
Sample Preparation:
-
Prepare a solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. The concentration should be optimized to give a good CD signal (typically in the micromolar to millimolar range).
-
-
Instrument Setup:
-
Calibrate the CD spectrometer.
-
Set the appropriate wavelength range for scanning. For tetralone derivatives, the UV region (200-400 nm) is typically of interest.
-
-
Measurement:
-
Record the CD spectrum of the sample.
-
Record the CD spectrum of a racemic mixture and an enantiomerically pure standard, if available, to establish a calibration curve.
-
-
Quantification:
-
The enantiomeric excess is directly proportional to the intensity of the CD signal (ellipticity).
-
By comparing the ellipticity of the unknown sample to that of an enantiomerically pure standard at a specific wavelength (typically the wavelength of maximum absorption), the ee can be calculated: % ee = (Ellipticity_sample / Ellipticity_pure_enantiomer) * 100
-
Alternatively, HPLC coupled with a CD detector can be used to obtain separate CD spectra for each enantiomer as they elute from the column.[2]
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the assessment of enantiomeric excess, from sample preparation to data analysis for the three compared methods.
Caption: Workflow for ee determination.
Signaling Pathway and Logical Relationships
The choice of method can be guided by a logical decision-making process based on the specific requirements of the analysis.
Caption: Decision tree for method selection.
References
The Synthetic Utility of 6-Hydroxy-2-tetralone: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, 6-Hydroxy-2-tetralone stands as a valuable and versatile intermediate in the synthesis of a wide array of bioactive molecules and natural products. Its unique structural motif, featuring a bicyclic core with both a ketone and a phenol functional group, offers multiple avenues for chemical modification, making it a cornerstone in the construction of complex molecular architectures.
This guide provides a comprehensive literature review of the synthetic utility of this compound, offering an objective comparison of its synthetic routes, performance data from experimental findings, and detailed methodologies for key reactions.
Comparison of Synthetic Strategies
The synthesis of this compound is most commonly achieved through a two-step process: the synthesis of its methoxy-protected precursor, 6-methoxy-2-tetralone, followed by a demethylation reaction. Several methods exist for each step, each with its own advantages and disadvantages in terms of yield, reaction conditions, and scalability.
Synthesis of 6-Methoxy-2-tetralone
The preparation of 6-methoxy-2-tetralone is a critical first stage. The most prevalent methods are summarized below.
| Method | Starting Material(s) | Reagents and Conditions | Yield (%) | Advantages | Disadvantages |
| Friedel-Crafts Acylation/Cyclization | (4-methoxyphenyl)acetyl chloride and ethylene | 1. AlCl₃, CH₂Cl₂ 2. Ethylene gas | 60-68[1] | Convenient one-pot procedure, good for large-scale synthesis.[1] | Use of corrosive and moisture-sensitive AlCl₃, requires handling of a gaseous reagent.[1] |
| Oxidation of 6-Methoxytetralin | 6-Methoxytetralin | Various oxidizing agents (e.g., CrO₃) | Variable | Readily available starting material. | Use of toxic heavy metal oxidants, potential for over-oxidation and side products. |
| Birch Reduction of 6-Methoxy-2-naphthol | 6-Methoxy-2-naphthol | Na/NH₃(l), EtOH | Moderate | Access to a different substitution pattern on the aromatic ring. | Requires specialized equipment for handling liquid ammonia, can be difficult to control. |
| From 6-Methoxy-α-tetralone | 6-Methoxy-1-tetralone | 1. 2,4-pentanediol, p-TsOH 2. m-CPBA 3. 10% H₂SO₄ | ~36 (overall)[2] | Starts from the more common and stable α-tetralone isomer.[2] | Multi-step process with a moderate overall yield.[2] |
O-Demethylation of 6-Methoxy-2-tetralone to this compound
Once 6-methoxy-2-tetralone is obtained, the final step is the cleavage of the methyl ether to unveil the phenolic hydroxyl group. The choice of demethylation agent is crucial to avoid unwanted side reactions.
| Method | Reagent(s) and Conditions | Yield (%) | Advantages | Disadvantages |
| Boron Tribromide (BBr₃) | BBr₃, CH₂Cl₂, low temperature to room temperature | High | Generally high-yielding and effective for a wide range of aryl methyl ethers.[3] | Reagent is highly corrosive, moisture-sensitive, and requires careful handling.[3] |
| Hydrobromic Acid (HBr) | 48% HBr, reflux | Good | Cost-effective and straightforward. | Harsh acidic conditions may not be suitable for sensitive substrates, requires high temperatures. |
| Thiolates | e.g., Sodium dodecanethiolate, high-boiling polar solvent | Good | Avoids the use of strong acids, can be milder for certain functional groups. | The use of thiols can lead to unpleasant odors, may require higher temperatures.[4] |
| Aluminum Chloride (AlCl₃) | AlCl₃, with a scavenger like ethanethiol or pyridine | Moderate | A classic Lewis acid approach. | Can lead to rearrangements or other side reactions, stoichiometry needs careful control. |
Experimental Protocols
Synthesis of 6-Methoxy-2-tetralone via Friedel-Crafts Acylation/Cyclization[1]
Materials:
-
(4-methoxyphenyl)acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethylene gas
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
A solution of (4-methoxyphenyl)acetyl chloride in dichloromethane is added slowly to a stirred suspension of anhydrous aluminum chloride in dichloromethane at low temperature.
-
Ethylene gas is then bubbled through the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the careful addition of ice water.
-
The organic layer is separated, washed sequentially with 5% hydrochloric acid and saturated sodium bicarbonate solution, and then dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 6-methoxy-2-tetralone.
O-Demethylation of 6-Methoxy-2-tetralone using Boron Tribromide[3]
Materials:
-
6-Methoxy-2-tetralone
-
Boron tribromide (BBr₃) solution in dichloromethane
-
Dichloromethane (CH₂Cl₂)
-
Methanol
-
Saturated sodium bicarbonate solution
Procedure:
-
A solution of 6-methoxy-2-tetralone in dichloromethane is cooled in an ice bath.
-
A solution of boron tribromide in dichloromethane is added dropwise to the cooled solution.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of methanol, followed by water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution, and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude this compound can be purified by chromatography or recrystallization.
Synthetic Utility and Applications in Drug Discovery
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its derivatives have shown promise in several therapeutic areas, particularly in the development of neuroprotective agents.
Role in Neuroprotective Agent Synthesis
Derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The phenolic hydroxyl group and the ketone functionality provide handles for the introduction of various pharmacophores that can interact with biological targets.
Below is a generalized workflow for the utilization of this compound in the synthesis of neuroprotective agents.
Caption: Workflow for the development of neuroprotective agents from this compound.
Research has suggested that some tetralone derivatives may exert their neuroprotective effects through multiple mechanisms.[5][6] These can include the inhibition of enzymes involved in neurodegeneration, reduction of oxidative stress, and modulation of signaling pathways related to cell survival and apoptosis.
A potential signaling pathway that could be modulated by this compound derivatives is the PI3K/Akt pathway, which is crucial for promoting cell survival.
Caption: Hypothetical signaling pathway for neuroprotection by this compound derivatives.
By understanding the synthetic routes to this compound and its potential applications, researchers can better leverage this versatile intermediate for the development of novel therapeutics and other fine chemicals. The comparative data and detailed protocols provided in this guide aim to facilitate this endeavor.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 6-Hydroxy-2-tetralone
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 6-Hydroxy-2-tetralone is a valuable scaffold in the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of prominent synthetic routes to this target compound, offering experimental data and detailed protocols to inform strategic decisions in the laboratory.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most practically achieved through a two-stage approach: the initial synthesis of its methoxy-protected precursor, 6-methoxy-2-tetralone, followed by a demethylation step. Two primary pathways for obtaining the methoxy intermediate are compared below.
| Parameter | Route 1A: From (4-methoxyphenyl)acetyl chloride | Route 1B: From 6-methoxy-1-tetralone |
| Starting Materials | (4-methoxyphenyl)acetyl chloride, Ethylene | 6-methoxy-1-tetralone, 2,4-pentanediol, m-CPBA |
| Number of Steps | 1 (to 6-methoxy-2-tetralone) | 2 (to 6-methoxy-2-tetralone) |
| Overall Yield (to 6-methoxy-2-tetralone) | 60-68%[1] | 36%[2] |
| Reaction Conditions | Low temperature, Friedel-Crafts alkylation | Reflux, Epoxidation, Acid-catalyzed rearrangement |
| Reagent Hazards | Anhydrous AlCl₃ (corrosive), Ethylene (flammable gas) | m-CPBA (potential explosive), Sulfuric acid (corrosive) |
| Final Demethylation Step | Required | Required |
| Estimated Overall Yield (to this compound) | ~54-61% (assuming ~90% demethylation yield) | ~32% (assuming ~90% demethylation yield) |
Note: The overall yield for this compound is an estimation, as a specific yield for the demethylation of 6-methoxy-2-tetralone is not available in the cited literature. A typical high-yielding demethylation is assumed for comparative purposes.
Logical Workflow for Benchmarking
The process of selecting the optimal synthetic route involves a logical progression of evaluation, from initial route identification to final efficiency assessment.
References
Safety Operating Guide
Proper Disposal of 6-Hydroxy-2-tetralone: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 6-Hydroxy-2-tetralone (CAS No. 52727-28-3), ensuring the safety of laboratory personnel and compliance with standard environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols due to its potential health hazards. While comprehensive toxicological properties of this compound have not been fully investigated, it is classified as an irritant and may be harmful if ingested or inhaled.[1] Adherence to the following procedures will mitigate risks and ensure responsible waste management.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). The following is a summary of essential personal protective equipment (PPE) and handling precautions.
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Equipment/Precaution | Specification | Rationale |
| Eye Protection | Chemical safety goggles. | Protects eyes from dust or vapor. In case of contact, rinse cautiously with water for several minutes.[1] |
| Hand Protection | Chemical-resistant gloves. | Prevents skin contact. After contact, wash the affected area immediately with generous quantities of running water and non-abrasive soap.[1] |
| Protective Clothing | Laboratory coat and other protective clothing. | Minimizes skin exposure. |
| Respiratory Protection | Use in a chemical fume hood. | Ensures adequate ventilation and prevents inhalation of dust or vapor.[1] |
| Handling | Avoid creating dust. Do not breathe dust or vapor. | To prevent respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound, whether as a pure substance or in contaminated materials, must be conducted in a manner that ensures safety and environmental protection.
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: Clearly label a dedicated waste container for "this compound and associated contaminated materials."
-
Solid Waste Collection:
-
Carefully sweep up any solid this compound.
-
Place the collected solid into the designated, sealable waste container.
-
-
Liquid Waste Collection (if in solution):
-
Absorb the liquid waste with an inert material (e.g., vermiculite, sand, or earth).
-
Scoop the absorbed material into the designated, sealable waste container.
-
-
Contaminated Materials:
-
Dispose of any contaminated items, such as gloves, filter paper, and pipette tips, in the same designated waste container.
-
-
Container Sealing: Securely close the waste container.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, pending final disposal.
-
Final Disposal: Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal company. Ensure that the disposal method complies with all local, state, and federal regulations.
Disposal Decision Workflow
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 6-Hydroxy-2-tetralone
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Hydroxy-2-tetralone was located. The following guidance is based on the safety data of structurally similar compounds, including 2-Tetralone, 5-Methoxy-2-tetralone, and 6-Hydroxy-1-tetralone. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from related tetralone compounds, this compound is anticipated to cause skin, eye, and respiratory irritation. The following table summarizes the required Personal Protective Equipment (PPE).
| Protection Type | Required PPE | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use. Dispose of contaminated gloves immediately. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and buttoned to its full length. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the compound, don the required PPE as outlined in the table above.
3. Weighing and Aliquoting:
-
If working with a solid form, handle it carefully to avoid generating dust.
-
Use a spatula for transferring the solid.
-
If preparing solutions, add the solid to the solvent slowly.
4. Experimental Use:
-
Keep all containers with this compound sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, follow the first aid measures outlined below.
5. Decontamination:
-
Clean the work area and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a dedicated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
3. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
4. Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
